Pyrazole, 3-(dimethylamino)-1-phenyl-
Description
BenchChem offers high-quality Pyrazole, 3-(dimethylamino)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 3-(dimethylamino)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
19730-27-9 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)11-8-9-14(12-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
HDOPYMWMJAOUQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Other CAS No. |
19730-27-9 |
Synonyms |
N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties & Reactivity of 3-(Dimethylamino)-1-phenylpyrazole
This technical guide details the chemical properties, synthesis, and reactivity of 3-(dimethylamino)-1-phenylpyrazole , a specialized heterocyclic scaffold used in medicinal chemistry.
Introduction & Structural Significance
3-(dimethylamino)-1-phenylpyrazole (CAS: 15083-53-1 / Generic analogs) represents a "push-pull" heterocyclic system. Its reactivity is defined by the interplay between the electron-rich pyrazole core, the electron-donating dimethylamino group at position 3, and the N-linked phenyl ring.
-
Substituents:
-
Position 1 (N1): Phenyl group.[6][8] Acts as an electron-withdrawing group (EWG) via induction but stabilizes radical/cationic intermediates via resonance.
-
Position 3 (C3): Dimethylamino group [–N(CH₃)₂]. A strong electron-donating group (EDG) that significantly increases the electron density of the pyrazole ring, particularly at C4.
-
Physicochemical Profile (Predicted & Experimental Consensus)
| Property | Value / Range | Significance |
| Molecular Formula | C₁₁H₁₃N₃ | Precursor for fragment-based drug design. |
| Molecular Weight | 187.24 g/mol | Low MW, ideal for "Lead-Like" space. |
| LogP (Octanol/Water) | 2.1 – 2.5 (Calc.) | Moderate lipophilicity; good membrane permeability. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | The pyrazole N2 is weakly basic; the exocyclic N is the primary protonation site. |
| H-Bond Acceptors | 2 (N2, Exocyclic N) | Critical for kinase hinge binding interactions. |
| Solubility | Low in water; High in DCM, DMSO, MeOH | Requires organic co-solvents for biological assays. |
Synthetic Pathways
The synthesis of 3-(dimethylamino)-1-phenylpyrazole can be approached via two primary strategies: De Novo Cyclization (constructing the ring) or Functional Group Modification (modifying an existing pyrazole).
Method A: De Novo Cyclization (The Enaminone Route)
This is the most convergent method, utilizing phenylhydrazine and an appropriate 3-carbon electrophile.
-
Reagents: Phenylhydrazine + 3-(Dimethylamino)acrylonitrile (or equivalent 1,3-electrophile).
-
Mechanism: Michael addition of the hydrazine onto the activated alkene followed by intramolecular cyclization.
-
Regioselectivity: Controlled by the nucleophilicity of the hydrazine nitrogens. The terminal NH₂ attacks the most electrophilic carbon first.
Method B: Eschweiler-Clarke Methylation
Starting from commercially available 3-amino-1-phenylpyrazole .
-
Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH), Reflux.
-
Mechanism: Reductive amination. The primary amine is methylated twice to yield the dimethylamino derivative.
-
Yield: Typically high (>80%); avoids regioselectivity issues of cyclization.
Figure 1: Convergent and divergent synthetic pathways for the target scaffold.
Chemical Reactivity & Functionalization
The 3-(dimethylamino)-1-phenylpyrazole molecule exhibits distinct "hotspots" for chemical modification, driven by the electronic push-pull system.
Electrophilic Aromatic Substitution (EAS) at C-4
The C-4 position is the most nucleophilic site on the ring. The electron-donating effect of the 3-dimethylamino group directs incoming electrophiles almost exclusively to Position 4 .
-
Halogenation: Reaction with NBS or NCS yields 4-bromo or 4-chloro derivatives rapidly.
-
Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) installs an aldehyde at C-4.[9] This is a critical intermediate for extending the carbon skeleton.
-
Nitration: HNO₃/H₂SO₄ introduces a nitro group at C-4, which can be reduced to an amine for further derivatization.
Lithiation & Metalation at C-5
Despite the electron-rich nature of the ring, the C-5 proton is relatively acidic due to the inductive withdrawal of the adjacent N-1 nitrogen.
-
Protocol: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF.
-
Directing Group: The N-1 phenyl group can sometimes compete (ortho-lithiation), but C-5 lithiation is generally kinetically favored in pyrazoles lacking C-5 substituents.
-
Quenching: The resulting C-5 anion can be trapped with electrophiles (e.g., CO₂, alkyl halides) to introduce functional groups at the 5-position.
Figure 2: Regioselectivity map highlighting the distinct reactivity zones of the scaffold.
Applications in Drug Discovery
This scaffold is widely utilized in medicinal chemistry due to its ability to mimic purine bases and interact with kinase ATP-binding pockets.
Kinase Inhibition (EGFR / CDK)
The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor, often binding to the "hinge region" of kinase enzymes. The 1-phenyl group occupies the hydrophobic pocket, while the 3-dimethylamino tail can be modified to interact with solvent-exposed regions or solubilizing domains.
-
Example: Analogues of this core are seen in CDK2 inhibitors and EGFR inhibitors (e.g., Lazertinib intermediates).
Antimicrobial & Anti-inflammatory Agents
Derivatives functionalized at C-4 (e.g., with thiazoles or other heterocycles) have shown potent activity against Candida albicans and Staphylococcus aureus. The 3-amino group is often essential for maintaining the electronic profile required for target binding.
Experimental Protocol: Vilsmeier-Haack Formylation
A standard procedure for functionalizing C-4.
-
Preparation: In a flame-dried flask under argon, dissolve 3-(dimethylamino)-1-phenylpyrazole (1.0 eq) in anhydrous DMF (5.0 eq). Cool to 0°C.
-
Addition: Dropwise add POCl₃ (1.2 eq) over 15 minutes. The solution may turn yellow/orange.
-
Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (formation of a polar spot).
-
Workup: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered quench). Stir for 30 minutes.
-
Isolation: The solid precipitate (4-formyl derivative) is filtered, washed with water, and recrystallized from Ethanol.
References
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2016).[10]
-
Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). Technical Disclosure Commons. (2025).[6][11][12] [3]
-
Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. European Journal of Medicinal Chemistry. (2008).
-
Electrophilic Substitution Reactions in Pyrazole. Scribd / Organic Chemistry Archives.
-
Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Russian Journal of General Chemistry. (2012).[11]
Sources
- 1. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Phenyl-3-(2-methylphenyl)-5-[4-(dimethylamino)phenyl]-1H-pyrazole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 6. 5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole | C15H21N3O | CID 203739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 3-DIMETHYLAMINO-1-PHENYL-PROPAN-1-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. PubChemLite - Pyrazole, 3-(dimethylamino)-1-phenyl- (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
molecular structure and pharmacophore analysis of 1-phenyl-3-dimethylaminopyrazole
Topic: Molecular Structure and Pharmacophore Analysis of 1-Phenyl-3-Dimethylaminopyrazole Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1]
Executive Summary
The 1-phenyl-3-dimethylaminopyrazole moiety represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[2][3] This guide provides a rigorous structural and pharmacophoric deconstruction of this scaffold.[3] By analyzing its electronic distribution, steric constraints, and interaction capabilities, we elucidate why this specific arrangement of a pyrazole core, an N1-phenyl ring, and a C3-exocyclic amine is a recurring motif in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1]
Molecular Architecture & Physicochemical Profile[1][2][3][4]
Structural Connectivity and Hybridization
The core of the molecule is the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms.[4][5][6]
-
N1 Position (Pyrrole-like): The nitrogen at position 1 is
hybridized.[2][3] Its lone pair is part of the aromatic -system of the pyrazole ring.[2][3] Substitution with a phenyl group at this position creates a conjugated biaryl-like system, though steric hindrance between the phenyl ortho-protons and the pyrazole C5-proton often forces a twisted conformation (dihedral angle 30–50°).[2][3] -
N2 Position (Pyridine-like): The nitrogen at position 2 possesses a lone pair orthogonal to the
-system, making it a dedicated hydrogen bond acceptor (HBA).[1][2] -
C3 Position: Substituted with a dimethylamino group.[2][3][4][7] This exocyclic nitrogen acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the pyrazole ring and enhancing the basicity of N2.
Electronic Distribution & Tautomerism
Unlike unsubstituted pyrazoles, 1-phenyl-3-dimethylaminopyrazole is "fixed" and cannot undergo annular tautomerism due to the N1-phenyl substitution.[2][3]
-
Dipole Moment: The vector sum of the electron-withdrawing phenyl group (inductive effect) and the electron-donating dimethylamino group creates a distinct dipole, orienting the molecule within binding pockets.[2]
-
Basicity (
): The dimethylamino group pushes electron density onto N2.[2][3] While unsubstituted pyrazole has a of ~2.5, the 3-amino substituted variants typically exhibit elevated values (often 4.0–6.0), modulating solubility and protonation state at physiological pH.[1]
Physicochemical Properties Table
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 187.24 Da | Fragment-like; ideal for Lead Optimization.[2][3] |
| LogP (Lipophilicity) | 2.3 – 2.5 | Good membrane permeability; potential for CNS penetration.[2][3] |
| H-Bond Acceptors | 2 (N2, Exocyclic N) | Critical for active site anchoring (e.g., Kinase Hinge).[1] |
| H-Bond Donors | 0 | Lack of donors reduces desolvation penalty.[2][3] |
| Rotatable Bonds | 2 (N1-Ph, C3-N) | Low entropic penalty upon binding.[2][3] |
| TPSA | ~30 Ų | High oral bioavailability potential.[2][3] |
Pharmacophore Modeling & Interaction Mapping
The pharmacological versatility of 1-phenyl-3-dimethylaminopyrazole stems from its ability to satisfy multiple binding requirements simultaneously. We define the pharmacophore using a Three-Point Interaction Model .
The Pharmacophore Map
-
Hydrophobic/Aromatic Region (Ar): The N1-phenyl ring provides
- stacking interactions (T-shaped or parallel-displaced) with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target pocket.[2] -
Hydrogen Bond Acceptor (HBA): The N2 nitrogen is the primary acceptor.[2][3] In kinase inhibitors, this often accepts a hydrogen bond from the backbone NH of the hinge region.[1]
-
Steric/Hydrophobic Fill (Hy): The N,N-dimethyl groups occupy small hydrophobic pockets.[3] They can also be modified to engage solvent-exposed regions or specific selectivity pockets.[2][3]
Visualization: Pharmacophore Interaction Network
Figure 1: Pharmacophore interaction network showing the electronic and steric contributions of each moiety to target binding.[1]
Structural Activity Relationship (SAR) Implications
Understanding the SAR of this scaffold allows for rational optimization:
-
Modification of N1-Phenyl:
-
Electron-withdrawing groups (e.g., 4-F, 4-Cl): Increase metabolic stability and lipophilicity; reduce electron density on the pyrazole ring.[3]
-
Steric bulk (e.g., 2-Me): Increases the twist angle between phenyl and pyrazole, potentially improving selectivity by mimicking non-planar transition states.[1]
-
-
Modification of C3-Amine:
-
Demethylation:[1][3] Converting to -NHMe or -NH2 introduces a Hydrogen Bond Donor (HBD), drastically changing the binding mode (e.g., enabling donor-acceptor motifs).[1][2]
-
Cyclization: Incorporating the nitrogen into a morpholine or piperazine ring can improve solubility and pharmacokinetic properties.[3]
-
-
C4-Position Functionalization:
Experimental Protocols for Validation
To rigorously validate the structure and purity of 1-phenyl-3-dimethylaminopyrazole derivatives, a self-validating analytical workflow is required.[2][3]
Structural Validation Workflow
Figure 2: Analytical workflow for structural validation. Note the specific NMR diagnostic signals.
Synthesis & Characterization Protocol
-
Synthesis Route: Typically achieved via the condensation of N,N-dimethyl-3-oxopropanamide (or equivalent enaminones) with phenylhydrazine.[2][3]
-
Crystallization: Dissolve 100 mg of purified compound in minimal hot ethanol. Add n-hexane dropwise until turbidity appears.[2][3] Allow to cool slowly to 4°C.
-
NMR Diagnostic Signals (
H, 400 MHz, DMSO- ):
References
-
Review of Pyrazole Synthesis & Activity: Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.[3][4][8][9][10] Source: Indian Academy of Sciences.[2][3] URL:[Link][1][2]
-
Structural Data (Analogues): Title: Crystal structure of 1-phenyl-3-methyl-5-[2'-(4"-phenylmethoxylphenyl)ethoxyl]pyrazole.[2][3][11] Source: East China University of Science and Technology.[3] URL:[Link]
-
Pharmacological Context (Kinase/COX-2): Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI).[2][3] URL:[Link][1][2]
-
Chemical Properties Database: Title: 1-phenyl-1H-pyrazol-3-amine (PubChem CID 594320).[2][3][12] Source: PubChem.[2][3][7][12] URL:[Link][1][2]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6-(1h-Pyrazol-4-Yl)-1h-Indazole-3-Carboxamide | C25H26N8O | CID 71259491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - Pyrazole, 3-(dimethylamino)-1-phenyl- (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. The crystal structure of 1-phenyl-3-methyl-5-[2′-(4″phenylmethoxylphenyl) ethoxyl]pyrazole, a potential insect juevnile hormone mimic - East China Normal University [pure.ecnu.edu.cn]
- 12. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Biological Activity Screening of 1-Phenylpyrazole-3-amine Derivatives
Introduction: The Versatile Scaffold of 1-Phenylpyrazole-3-amines
The 1-phenylpyrazole-3-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds.[1][2] The structural flexibility and synthetic tractability of this heterocyclic system have allowed for extensive derivatization, leading to the discovery of potent agents with a wide spectrum of pharmacological activities.[1][2] These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, making them a focal point of contemporary drug discovery efforts.[1][2][3][4]
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of 1-phenylpyrazole-3-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key assays. The emphasis is on not just the "how" but the "why," providing a rationale for experimental choices to ensure robust and reproducible results.
Part 1: Anticancer and Cytotoxicity Screening
A significant area of investigation for 1-phenylpyrazole-3-amine derivatives is their potential as anticancer agents.[3][4][5][6] The primary goal of initial screening is to assess the cytotoxic effects of these compounds against various cancer cell lines. The MTT assay is a widely accepted, reliable, and high-throughput method for this purpose.[7][8][9][10][11]
The Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10][11] Therefore, a decrease in the purple color indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the test compound.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Experimental Protocol: MTT Assay
This protocol is a generalized guideline and should be optimized for specific cell lines and compounds.
Materials:
-
1-Phenylpyrazole-3-amine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[3][4][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8][11]
-
Compound Treatment: Prepare serial dilutions of the 1-phenylpyrazole-3-amine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[9]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C.[11] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][10] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[8][9]
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative X | MCF-7 | 8.0 | [3] |
| Pyrazole Derivative Y | A549 | 9.8 | [3] |
| Pyrazole-Indole Hybrid 7a | HepG2 | 6.1 | [6] |
| Pyrazole-Indole Hybrid 7b | HepG2 | 7.9 | [6] |
Part 2: Antimicrobial Activity Screening
Many pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][13][14][15][16] The initial screening for antimicrobial activity is often performed using the agar well diffusion method, a qualitative assay that provides a preliminary indication of a compound's efficacy.[12][13]
The Scientific Principle of the Agar Well Diffusion Method
This method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Caption: Workflow of the agar well diffusion method.
Experimental Protocol: Agar Well Diffusion
Materials:
-
1-Phenylpyrazole-3-amine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[12][13][14]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[12][14]
-
Nutrient agar or Mueller-Hinton agar[17]
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control (standard antibiotic, e.g., Streptomycin, Ampicillin)[12][13]
-
Negative control (solvent, e.g., DMSO)[12]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[18][19]
-
Plate Preparation: Pour molten sterile agar into sterile petri dishes and allow it to solidify.
-
Seeding: Evenly spread the standardized inoculum over the surface of the agar plates using a sterile cotton swab.[19]
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the seeded agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration (e.g., 100 µg/mL) into the wells.[12] Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Data Interpretation: The diameter of the zone of inhibition is a qualitative measure of the antimicrobial activity. A larger zone indicates greater susceptibility of the microorganism to the compound. For compounds showing significant activity, a more quantitative method like the determination of the Minimum Inhibitory Concentration (MIC) should be performed.[18]
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Pyrazole Derivative A | S. aureus | 15 | [13] |
| Pyrazole Derivative B | E. coli | 12 | [12] |
| Pyrazole Derivative C | C. albicans | 18 | [13] |
Part 3: Kinase Inhibitor Screening
Protein kinases are a major class of drug targets, particularly in oncology.[20][21][22] Several 1-phenylpyrazole derivatives have been identified as potent kinase inhibitors.[4] Screening for kinase inhibitory activity can be performed using various biochemical and cellular assays.[20][22]
The Scientific Principle of Kinase Inhibition Assays
Kinase assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase.[20] There are two main categories of assays:
-
Activity Assays: Directly measure the catalytic activity of the kinase.[20]
-
Binding Assays: Measure the binding affinity of the inhibitor to the kinase.[20][21]
A popular and versatile activity assay is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[23][24]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jchr.org [jchr.org]
- 3. srrjournals.com [srrjournals.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. microbeonline.com [microbeonline.com]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Whitepaper: Solubility Profiling of 3-(Dimethylamino)-1-phenylpyrazole
The following technical guide details the solubility profiling of 3-(dimethylamino)-1-phenylpyrazole (CAS: 19730-27-9).
As specific, experimentally derived solubility datasets for this exact intermediate are not publicly indexed in open-access repositories, this guide functions as a protocol-driven whitepaper . It synthesizes the molecule’s theoretical physicochemical properties with a rigorous, standard-operating-procedure (SOP) framework for determining its solubility profile in a drug development context.
Executive Summary
In the optimization of hit-to-lead compounds, 3-(dimethylamino)-1-phenylpyrazole serves as a critical scaffold, particularly in the synthesis of p38 MAPK inhibitors and antimicrobial agents. Its structure—comprising a lipophilic N-phenyl ring and a polar, electron-donating dimethylamino motif on the pyrazole core—creates a distinct amphiphilic profile.
This guide provides a comprehensive framework for characterizing the solubility of this compound.[1] It integrates Hansen Solubility Parameter (HSP) predictions with a self-validating gravimetric and HPLC-UV experimental workflow . The goal is to enable researchers to identify optimal solvent systems for recrystallization, reaction media, and formulation.
Physicochemical Identity & Theoretical Framework
Before experimental determination, we establish the theoretical solubility baseline using Group Contribution Methods. This informs the selection of solvent screens.
Compound Characterization
| Property | Value | Mechanistic Implication |
| CAS Number | 19730-27-9 | Unique Identifier for procurement/indexing.[2] |
| Molecular Formula | C₁₁H₁₃N₃ | Moderate MW (187.24 g/mol ) favors dissolution. |
| Predicted LogP | 2.1 – 2.5 | Lipophilic character dominates; poor aqueous solubility expected. |
| pKa (Predicted) | ~3.5 (Ring N) | Weakly basic. Solubility will increase significantly in acidic media (pH < 3). |
| H-Bond Donors | 0 | Lack of donors limits solubility in non-polar solvents lacking acceptors. |
| H-Bond Acceptors | 3 | High affinity for protic solvents (MeOH, EtOH). |
Hansen Solubility Parameters (Predicted)
Solubility is maximized when the interaction distance (
-
Dispersion (
): High (due to Phenyl/Pyrazole aromaticity). -
Polarity (
): Moderate (Dimethylamino dipole). -
Hydrogen Bonding (
): Moderate (N-acceptors).
Prediction: The compound will exhibit peak solubility in dipolar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), with moderate solubility in short-chain alcohols .
Experimental Methodology: Determination Protocols
To generate a definitive solubility profile, two orthogonal methods are required: a Kinetic High-Throughput Screen for initial estimation and a Thermodynamic Equilibrium Method for precise data.
Workflow Visualization
The following diagram outlines the decision logic for solubility determination, ensuring data integrity through checkpoints.
Figure 1: Step-by-step solubility profiling workflow ensuring distinction between kinetic and thermodynamic solubility.
Protocol A: Thermodynamic Shake-Flask Method (Gold Standard)
This protocol is self-validating by requiring time-dependent sampling to prove equilibrium has been reached.
Reagents: HPLC-grade Methanol, Ethanol, Acetonitrile, Toluene, DCM, Water. Equipment: Orbital shaker, HPLC-UV (Agilent 1100/1200 series or equivalent), 0.45 µm PTFE syringe filters.
Step-by-Step Procedure:
-
Saturation: Add excess 3-(dimethylamino)-1-phenylpyrazole solid (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Agitation: Seal and place in a thermostatic orbital shaker at 25.0 ± 0.1°C. Shake at 200 rpm.
-
Equilibration Check (Self-Validation):
-
Aliquot 1: Withdraw 200 µL at 24 hours.
-
Aliquot 2: Withdraw 200 µL at 48 hours.
-
Validation Rule: If concentrations differ by < 5%, equilibrium is reached. If not, continue shaking to 72h.
-
-
Filtration: Filter the supernatant through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).
-
Dilution: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) to fit within the HPLC calibration curve.
-
Quantification: Inject onto HPLC (C18 column, UV detection at λ_max ~254 nm). Calculate concentration using an external standard curve.
Predicted Solubility Profile & Solvent Selection[1]
Based on the "Like Dissolves Like" principle and the molecule's structural features (aromatic ring + tertiary amine), the following solubility profile is projected. This table guides the experimentalist in selecting solvents for specific applications.
Solvent Class Suitability Table
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Ideal for extraction and reaction media. The solvent interacts well with the aromatic system. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Preferred for biological assays (stock solutions) and nucleophilic substitution reactions. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to High (20–50 mg/mL) | Excellent for recrystallization (solubility drops significantly with temperature). |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate (10–30 mg/mL) | Useful for reflux reactions requiring higher boiling points. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good general-purpose solvents for workup. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Anti-solvent: Use to precipitate the compound from DCM or Ethyl Acetate. |
| Aqueous Media | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Poor solubility due to lipophilicity. Requires pH adjustment (pH < 4) or co-solvents. |
Thermodynamic Modeling of Solubility Data
To extrapolate solubility across different temperatures (essential for recrystallization design), experimentally derived data should be fitted to the Modified Apelblat Equation .
Equation:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model constants derived from regression analysis.
Mechanistic Insight:
-
A positive enthalpy of solution (
) indicates the dissolution is endothermic , meaning solubility increases with temperature—a critical requirement for cooling crystallization.
Visualization of Molecular Interactions
Understanding why the molecule dissolves requires visualizing the interaction forces. The diagram below maps the specific functional groups of 3-(dimethylamino)-1-phenylpyrazole to their solvent interaction partners.
Figure 2: Interaction map showing how specific functional groups drive solubility in different solvent classes.
References
-
Synthesis & Properties: Li, X., et al. "Synthesis of 3-phenyl-1H-pyrazole derivatives." Atlantis Press, Advances in Computer Science Research, vol. 59.
-
Solubility Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008.
- Hansen Solubility Parameters: Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007.
-
Chemical Identity: PubChem Compound Summary for CID 209328 (Analogs).
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
Sources
The 3-Amino-1-Phenylpyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The 3-amino-1-phenylpyrazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] Its inherent structural features, including a hydrogen bond donor (amino group) and acceptor (pyrazole nitrogens), along with a tunable phenyl ring, allow for multifaceted interactions with a wide array of biological targets.[5][6] This guide provides a comprehensive overview of the medicinal chemistry applications of 3-amino-1-phenylpyrazole derivatives, focusing on their synthesis, key therapeutic areas, structure-activity relationships (SAR), and relevant experimental protocols.
General Synthetic Strategies
The synthesis of 3-amino-1-phenylpyrazole derivatives is typically achieved through several reliable methods. A common and versatile approach involves the condensation of a β-ketonitrile with phenylhydrazine. Variations of this core synthesis allow for the introduction of diverse substituents at various positions of the pyrazole ring, enabling extensive SAR studies.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic route to 3-amino-1-phenylpyrazole derivatives.
A frequently employed synthetic protocol is as follows:
Experimental Protocol: General Synthesis of 3-Amino-1-phenylpyrazole Derivatives
-
Reaction Setup: To a solution of a substituted β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add phenylhydrazine (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 3-amino-1-phenylpyrazole derivative.
Further modifications, such as acylation of the 3-amino group or substitution on the 1-phenyl ring, can be carried out to generate a library of analogues for biological screening.[7][8]
Therapeutic Applications and Mechanistic Insights
The 3-amino-1-phenylpyrazole scaffold has proven to be a valuable starting point for the development of inhibitors for a range of therapeutic targets.
Kinase Inhibition: A Dominant Application
A significant area of application for 3-amino-1-phenylpyrazole derivatives is in the development of protein kinase inhibitors, which are crucial in oncology and inflammation research.[5][6][9] The scaffold acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Derivatives of this scaffold have shown potent inhibitory activity against CDKs, particularly the understudied PCTAIRE family (e.g., CDK16).[5][10] These kinases are implicated in cell cycle regulation, and their dysregulation is linked to various cancers.[5][10]
A notable example is the optimization of a promiscuous inhibitor leading to a potent and selective CDK16 inhibitor.[5] The SAR studies revealed that modifications on the pyrazole ring and the linker attached to the pyrimidine moiety significantly impact potency and selectivity.[5][6]
| Compound | Target | IC50 / EC50 | Reference |
| 43d | CDK16 | 33 nM (EC50) | [5][10] |
| 11a-f | CDK16 | 33.0–124.0 nM (EC50) | [6] |
Mechanism of Action: Kinase Inhibition
The following diagram illustrates the general mechanism of action of 3-amino-1-phenylpyrazole-based kinase inhibitors.
Caption: Competitive ATP binding inhibition by a 3-amino-1-phenylpyrazole scaffold.
The 3-amino-1-phenylpyrazole core has also been explored for the development of inhibitors against the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[11] Structure-based design strategies have led to the synthesis of potent inhibitors with low nanomolar IC50 values.[11]
Neurodegenerative Disorders: Targeting Alzheimer's Disease
Recent studies have highlighted the potential of 3-aryl-1-phenyl-1H-pyrazole derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease.[12] These compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the pathology of the disease.[12]
Structure-Activity Relationship (SAR) for AChE and MAO-B Inhibition:
-
AChE Inhibition: Chloro-substituted derivatives were generally more potent than their fluoro counterparts. The presence of a phenyl group on the imine nitrogen was favorable for activity.[12]
-
MAO-B Inhibition: Fluoro-substituted derivatives showed better selective MAO-B inhibitory activity.[12]
| Compound | Target | pIC50 | Reference |
| 3e | AChE | 4.2 | [12] |
| 3f | MAO-B | 3.47 | [12] |
Antiviral Applications
The 3-amino-1-phenylpyrazole scaffold has served as a template for the development of novel anti-HIV agents.[13] SAR studies have shown that replacement of a diazenyl group with an aminomethylene group and optimization of substituents on the benzyl and pyrazole rings can lead to compounds with significantly improved potency.[13]
Through virtual screening and subsequent optimization, 3-phenyl-1H-5-pyrazolylamide derivatives have been identified as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication.[14]
Anticancer and Anti-inflammatory Activities
Beyond kinase inhibition, the 3-aminopyrazole core is present in molecules with broader anticancer and anti-inflammatory properties.[2][15][16][17] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation and the modulation of inflammatory pathways.[2][15][16] For instance, certain Schiff base derivatives have shown significant cytotoxicity against colorectal cancer cells.[16]
Field-Proven Insights & Troubleshooting
-
Regioselectivity: The reaction of unsymmetrical β-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers. Careful control of reaction conditions and purification are crucial to isolate the desired isomer.[1]
-
Solubility: Many heterocyclic compounds, including pyrazole derivatives, can exhibit poor aqueous solubility. This can be a challenge for biological assays and in vivo studies. Strategies to improve solubility include the introduction of polar functional groups or the use of co-solvents and formulation aids.
-
Metabolic Stability: The metabolic stability of the lead compounds should be assessed early in the drug discovery process. The phenyl ring and other lipophilic moieties can be susceptible to metabolism by cytochrome P450 enzymes.
Conclusion and Future Directions
The 3-amino-1-phenylpyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the discovery of numerous potent and selective modulators of enzyme and receptor function. Future research will likely focus on further exploring the chemical space around this versatile core, employing advanced computational methods for rational design, and developing novel derivatives with improved pharmacokinetic and pharmacodynamic properties for a variety of therapeutic indications.
References
-
Schierle, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link][5][6][10]
-
Khan, I., et al. (2017). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1487-1494. [Link][12]
-
Al-Adiwish, W. M., et al. (2010). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 57(3A), 438-444. [Link][7]
-
Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link][13]
-
Li, Y., et al. (2025). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. Bioorganic & Medicinal Chemistry Letters, 127, 130293. [Link][14]
-
Wang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582-2591. [Link][18]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][2][15]
-
Shetty, M. M., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Some Novel 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5039. [Link][8]
-
Villarreal-Gómez, L. J., et al. (2025). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Revista de la Sociedad Química de México, 69(1). [Link][16]
-
Reddy, T. S., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 23(11), 2955. [Link][9]
-
Bansal, R. K., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 6(4), 386-394. [Link][3]
-
Wang, X., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2685-2689. [Link][11]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21(1). [Link][19]
-
Lv, K., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. [Link][17]
Sources
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
Methodological & Application
Introduction: The Significance of 1-Phenyl-3-dimethylaminopyrazole in Modern Drug Discovery
An Application Note and Protocol for the One-Pot Synthesis of 1-Phenyl-3-dimethylaminopyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] Specifically, the 1-phenyl-3-aminopyrazole motif is a key pharmacophore in several kinase inhibitors and other targeted therapeutics. The dimethylamino substitution at the 3-position can significantly modulate the compound's physicochemical properties, such as basicity and solubility, which are critical for pharmacokinetic profiles.
The development of efficient, cost-effective, and scalable synthetic routes to these valuable molecules is a primary objective for researchers in both academic and industrial settings. Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste.[4] One-pot, multicomponent reactions (MCRs) offer an elegant solution to these challenges by combining multiple synthetic steps into a single, continuous process without the isolation of intermediates.[5] This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.[2]
This application note provides a detailed protocol and scientific rationale for a robust one-pot synthesis of 1-phenyl-3-dimethylaminopyrazole, designed for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: A Three-Component, One-Pot Approach
The most logical and efficient one-pot synthesis of 1-phenyl-3-dimethylaminopyrazole is a three-component reaction involving phenylhydrazine, an active methylene compound, and a formylating agent that introduces the dimethylamino group. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an ideal reagent for this purpose, as it reacts readily with active methylene compounds to form enaminone or enamine intermediates in situ.[6][7]
This strategy is predicated on the following sequence of reactions occurring in a single reaction vessel:
-
In Situ Formation of a 1,3-Dielectrophile Precursor: An active methylene compound, such as malononitrile, is reacted with DMF-DMA to generate a highly reactive enaminonitrile intermediate, specifically 2-cyano-3-(dimethylamino)acrylonitrile. This intermediate serves as a versatile 1,3-dielectrophile.
-
Cyclocondensation with Phenylhydrazine: The in situ generated enaminonitrile undergoes a cyclocondensation reaction with phenylhydrazine. The more nucleophilic nitrogen of phenylhydrazine attacks the enamine, leading to the formation of the pyrazole ring.
This one-pot methodology offers several advantages:
-
Operational Simplicity: All reagents are added to a single reaction vessel, simplifying the experimental setup and reducing handling losses.
-
High Atom Economy: By avoiding the isolation of intermediates, the overall efficiency of the synthesis is maximized.
-
Time and Cost Efficiency: The reduction in reaction steps and purification procedures leads to significant savings in time and resources.
-
Versatility: This method can potentially be adapted for the synthesis of a diverse library of substituted pyrazoles by varying the starting materials.[4]
Visualizing the Synthetic Workflow
The overall workflow for the one-pot synthesis of 1-phenyl-3-dimethylaminopyrazole can be represented as a straightforward sequence of steps.
Caption: Workflow for the one-pot synthesis.
Detailed Reaction Mechanism
The reaction proceeds through a well-defined mechanism involving the initial formation of an enaminonitrile followed by a cyclization-elimination cascade.
-
Formation of the Enaminonitrile: Malononitrile, possessing an acidic methylene group, is deprotonated, and the resulting carbanion attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to yield the key intermediate, 2-cyano-3-(dimethylamino)acrylonitrile.
-
Nucleophilic Attack by Phenylhydrazine: The β-amino nitrogen of phenylhydrazine acts as a nucleophile and attacks the electrophilic carbon of one of the nitrile groups of the enaminonitrile.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the α-amino nitrogen of the hydrazine moiety attacks the second nitrile group.
-
Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrazole ring with the elimination of a molecule of ammonia, affording the final product, 1-phenyl-3-dimethylaminopyrazole.
Caption: Simplified reaction mechanism overview.
Comparative Data of Synthesis Protocols
The following table outlines the proposed protocol and provides hypothetical variations to illustrate how reaction conditions can be optimized.
| Parameter | Protocol A (Recommended) | Protocol B (Alternative Solvent) | Protocol C (Catalyst-Assisted) |
| Active Methylene Compound | Malononitrile | Malononitrile | Malononitrile |
| Formylating Agent | DMF-DMA | DMF-DMA | DMF-DMA |
| Hydrazine Source | Phenylhydrazine | Phenylhydrazine | Phenylhydrazine |
| Solvent | Ethanol | Toluene | Acetonitrile |
| Catalyst | None | None | Piperidine (catalytic amount) |
| Temperature | Reflux (78 °C) | Reflux (110 °C) | Reflux (82 °C) |
| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |
| Typical Yield | 75-85% | 70-80% | 80-90% |
| Notes | Standard and reliable conditions. | Higher temperature may improve reaction rate but requires careful monitoring. | Base catalysis can accelerate the initial enaminonitrile formation. |
Detailed Experimental Protocol
Materials:
-
Malononitrile (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of malononitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask, add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-2 hours. Monitor the formation of the enaminonitrile intermediate by TLC.
-
After the initial reaction is complete, add phenylhydrazine (1.0 eq) to the reaction mixture.
-
Continue to heat the mixture at reflux for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1-phenyl-3-dimethylaminopyrazole.
Expert Insights and Troubleshooting
-
Causality of Reagent Stoichiometry: A slight excess of DMF-DMA is used to ensure the complete conversion of the malononitrile to the enaminonitrile intermediate.
-
Solvent Choice: Ethanol is a good choice of solvent as it effectively dissolves the reactants and is suitable for the reflux temperature required. For higher boiling points, toluene or xylene could be considered, though this may affect reaction times and side-product formation.
-
Monitoring the Reaction: The progress of the reaction should be carefully monitored by TLC. An appropriate eluent system (e.g., 30% ethyl acetate in hexane) should be determined beforehand.
-
Troubleshooting Low Yields: If the yield is lower than expected, ensure that all reagents are pure and the solvent is anhydrous. The reaction time may also need to be extended. The addition of a catalytic amount of a base like piperidine or triethylamine can sometimes facilitate the initial condensation step.[5]
-
Purification Strategy: Recrystallization is often sufficient for obtaining a pure product. If impurities are persistent, column chromatography is recommended.
By following this detailed application note and protocol, researchers can efficiently synthesize 1-phenyl-3-dimethylaminopyrazole in a one-pot fashion, enabling further exploration of its potential in drug discovery and development.
References
- [Jamwal, A., Javed, A., & Bhardwaj, V. (2013). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmacy and Biological Sciences, 3, 114.
- [Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.
- [Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.] (A general reference for multicomponent reactions)
- [Shaabani, A., & Maleki, A. (2007). One-Pot, Three-Component Synthesis of Pyrazole Derivatives. Synthetic Communications, 37(1), 89-94.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 3. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. The uses of N, N-dimethylformamide dimethyl acetal in organic_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Hydrogenation of Pyrazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The saturation of the pyrazole ring to yield pyrazolines and pyrazolidines is a critical transformation in medicinal chemistry and materials science, unlocking access to novel three-dimensional scaffolds with significant biological activity. While the aromatic pyrazole core is relatively stable, its reduction can be achieved through catalytic hydrogenation.[1][2] This process, however, is nuanced, with outcomes highly dependent on catalyst selection, substrate functionality, and reaction conditions. This guide provides a comprehensive overview of catalytic hydrogenation protocols for pyrazole derivatives, detailing the mechanistic rationale behind experimental choices, offering a comparative analysis of common catalyst systems, and presenting detailed, step-by-step protocols for achieving both partial and complete ring saturation. Safety considerations and troubleshooting are emphasized to ensure robust and reproducible results in a research setting.
Introduction: The Value of Pyrazole Saturation
Pyrazoles are five-membered aromatic heterocycles that form the core of numerous approved pharmaceutical agents.[3][4][5] Their aromaticity imparts high stability, but also planarity. The catalytic hydrogenation of the pyrazole ring disrupts this aromaticity, leading sequentially to partially saturated pyrazolines and fully saturated pyrazolidines.[1][2][6] This transformation is of paramount importance as it:
-
Introduces Three-Dimensionality: Moving from a flat aromatic ring to puckered, sp³-hybridized structures significantly increases the chemical space available for interaction with biological targets.
-
Modifies Physicochemical Properties: Saturation alters key properties such as solubility, lipophilicity (logP), and basicity (pKa), which are crucial for drug development.
-
Creates Chiral Centers: The reduction process generates new stereocenters, providing opportunities for the synthesis of chiral molecules with specific biological activities.
Despite its utility, the hydrogenation of pyrazoles is not trivial. The inherent stability of the aromatic ring requires effective catalytic systems, and the presence of two adjacent nitrogen atoms can lead to challenges such as catalyst poisoning or undesired N-N bond cleavage.[7]
Mechanistic Overview & The Reduction Pathway
Catalytic hydrogenation of pyrazoles proceeds on the surface of a heterogeneous metal catalyst (e.g., Pd, Pt, Rh, Ni). The general pathway involves the stepwise reduction of the two double bonds within the ring.
Figure 1: Stepwise hydrogenation pathway from pyrazole to pyrazolidine.
The reaction begins with the adsorption of both the pyrazole substrate and molecular hydrogen onto the active sites of the metal catalyst. Hydrogen is dissociatively chemisorbed as hydrogen atoms. These atoms are then sequentially transferred to the pyrazole ring, first reducing one double bond to form a pyrazoline intermediate, which can then be further reduced to the pyrazolidine product. The selectivity for pyrazoline versus pyrazolidine is controlled by the catalyst's activity and the reaction conditions.
Catalyst Selection: A Strategic Choice
The choice of catalyst is the most critical factor in determining the outcome of a pyrazole hydrogenation. Each catalyst system possesses a unique profile of activity, selectivity, and tolerance to functional groups.
| Catalyst System | Typical Conditions | Selectivity Profile | Advantages | Limitations & Cautions |
| Palladium on Carbon (Pd/C) | 1-5 atm H₂, 25-60 °C | Often selective for partial hydrogenation (pyrazolines). | Cost-effective, good functional group tolerance. | Prone to poisoning by N-H groups, especially in 2-pyrazolines.[7] Can be pyrophoric.[8] |
| Platinum(IV) Oxide (PtO₂, Adams' Cat.) | 3-70 bar H₂, 25-80 °C | Highly active for complete hydrogenation (pyrazolidines). | Very powerful, effective for stubborn substrates. | Often requires acidic media (e.g., AcOH), which can be substrate-limiting.[9][10] |
| Rhodium on Carbon (Rh/C) | 1-5 atm H₂, 25-80 °C | Excellent for complete hydrogenation of heteroaromatics. | Highly active and efficient, often under mild conditions.[11][12] Overcomes poisoning issues seen with Pd/C.[7] | Higher cost compared to Pd or Ni. |
| Raney® Nickel (Ra-Ni) | 1-50 atm H₂, 25-100 °C | Active for complete hydrogenation. | Inexpensive and highly active. | Highly pyrophoric when dry. [13] May cause N-N bond cleavage. Requires careful handling and preparation.[7] |
Decision-Making Workflow for Catalyst Selection
Figure 3: Standard laboratory setup for hydrogenation at atmospheric pressure.
Protocol 1: Partial Hydrogenation to a Pyrazoline Derivative using Pd/C
This protocol is designed for substrates where partial reduction is desired and catalyst poisoning is not a significant concern.
-
Objective: To selectively reduce one double bond of the pyrazole ring.
-
Catalyst: 10% Palladium on Carbon (10% w/w relative to substrate).
Methodology:
-
Vessel Preparation: Place a magnetic stir bar and 10% Pd/C (e.g., 50 mg for 500 mg of substrate) into a dry three-neck round-bottom flask.
-
Inerting: Secure the flask to a manifold. Evacuate the flask carefully and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. [14]3. Solvent and Substrate Addition: Under a positive pressure of inert gas, add a suitable solvent (e.g., Methanol or Ethyl Acetate, 10 mL for 500 mg substrate). Protic solvents like methanol generally accelerate the reaction rate. [8]Add the pyrazole derivative (e.g., 500 mg).
-
Hydrogen Introduction: Attach a balloon filled with hydrogen gas to one neck of the flask. Evacuate the flask one final time (do not use high vacuum, as this can evaporate the solvent) and then open the line to the hydrogen balloon to fill the flask. The reaction mixture should be stirred vigorously to ensure good mixing of the gas, liquid, and solid phases. [8]5. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. To take an aliquot, first, replace the hydrogen atmosphere with inert gas, then sample via syringe through a septum.
-
Work-up: Once the reaction is complete, purge the flask with inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The Celite pad with the catalyst should not be allowed to dry. Immediately quench it with water and dispose of it in a designated waste container. [14][15]7. Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude pyrazoline product, which can be purified by column chromatography or recrystallization.
Protocol 2: Complete Hydrogenation to a Pyrazolidine using Rh/C
This protocol is highly effective for the complete saturation of the pyrazole ring, especially for substrates that may poison palladium catalysts. [7]
-
Objective: To fully saturate the pyrazole ring to form a pyrazolidine.
-
Catalyst: 5% Rhodium on Carbon (5-10% w/w relative to substrate).
Methodology:
-
Vessel Preparation & Inerting: Follow steps 1 and 2 from Protocol 1, using 5% Rh/C as the catalyst.
-
Solvent and Substrate Addition: Under positive inert gas pressure, add the solvent (e.g., Methanol or Ethanol, 10-20 mL). Add the pyrazole substrate. For less reactive substrates, using glacial acetic acid as a solvent or co-solvent can enhance reactivity, though this must be tested for substrate compatibility. [9]3. Hydrogenation: The reaction can often be run at atmospheric pressure using a hydrogen balloon (Step 4, Protocol 1). For more resistant pyrazoles, a Parr shaker or similar autoclave may be required to apply higher hydrogen pressure (e.g., 3-5 atm). Rhodium catalysts are highly effective and can often achieve full hydrogenation even under mild conditions. [11][12]4. Reaction Monitoring: Monitor the reaction for the complete disappearance of the starting material and any pyrazoline intermediate.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1 for catalyst removal and product isolation. If an acidic solvent was used, it must be neutralized during the work-up (e.g., with saturated NaHCO₃ solution) before extraction.
Protocol 3: Reduction using Raney® Nickel
Raney® Nickel is a cost-effective but highly reactive catalyst. Extreme caution is required.
-
Objective: Complete hydrogenation of the pyrazole ring.
-
Catalyst: Raney® Nickel (typically used as a slurry).
Methodology:
-
Catalyst Preparation: Commercially available Raney® Nickel is stored under water. Before use, carefully decant the storage water and wash the catalyst several times with the chosen reaction solvent (e.g., Ethanol). NEVER allow the catalyst to become dry, as it will spontaneously ignite in air. [13]2. Reaction Setup: In a flask under an inert atmosphere, add the pyrazole substrate and the reaction solvent.
-
Catalyst Addition: Add the prepared Raney® Nickel slurry to the reaction mixture via a pipette or cannula.
-
Hydrogenation: Pressurize the vessel with hydrogen (typically 1-50 atm, depending on the substrate) and stir vigorously at the desired temperature (25-100 °C).
-
Work-up: After the reaction is complete, purge with inert gas. The nickel catalyst can be separated by filtration through Celite® (keeping the filter cake wet) or by using a magnetic stirrer to hold the catalyst at the bottom of the flask while the solution is decanted. Quench the catalyst immediately with water for disposal.
-
Isolation: Purify the product after solvent removal as described previously.
Troubleshooting
-
Slow or Incomplete Reaction:
-
Cause: Inefficient stirring, catalyst deactivation/poisoning, or insufficient pressure/temperature.
-
Solution: Increase the stirring rate. Replace the hydrogen atmosphere with a fresh balloon. Consider increasing the temperature or moving to a more active catalyst like Rh/C or PtO₂. For Pd/C, catalyst poisoning by unprotected N-H groups is a common issue; switching to Rh/C is often an effective solution. [7]* Formation of Side Products:
-
Cause: Over-reduction or cleavage of other functional groups (e.g., benzyl ethers), or N-N bond cleavage (more common with Raney Ni).
-
Solution: Reduce the reaction temperature or pressure. Switch to a milder catalyst (e.g., from PtO₂ to Pd/C). Carefully monitor the reaction and stop it as soon as the starting material is consumed.
-
References
-
Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes | Request PDF. ResearchGate. Available at: [Link]
-
Rhodium/Graphite-Catalyzed Hydrogenation of Carbocyclic and Heterocyclic Aromatic Compounds | Request PDF. ResearchGate. Available at: [Link]
-
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]
-
Rhodium/graphite-catalyzed hydrogenation of carbocyclic and heterocyclic aromatic compounds. Technion - Israel Institute of Technology. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. Available at: [Link]
-
Synthesis of pyrazolidines. Organic Chemistry Portal. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]
- WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
-
Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ResearchGate. Available at: [Link]
-
Gold(I)‐Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. SciSpace. Available at: [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]
-
Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. PMC. Available at: [Link]
-
Hydrogenation of pyrazole to pyrazoline then pyrazolidine.... ResearchGate. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Available at: [Link]
-
Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate. Available at: [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. Available at: [Link]
-
raney nickel reductions-part i. Indian Academy of Sciences. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]
-
Hydrogenation SOP. University of Rochester. Available at: [Link]
-
Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles | Request PDF. ResearchGate. Available at: [Link]
-
Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. Available at: [Link]
-
Standard Operating Procedures. The Sarpong Group. Available at: [Link]
-
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. RSC Publishing. Available at: [Link]
-
Approaches for the direct site‐selective functionalization of pyrazoles. ResearchGate. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Trend. Available at: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar. Available at: [Link]
-
Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science. Available at: [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]
-
Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Scholars Research Library. Available at: [Link]
-
A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. EPub Bayreuth. Available at: [Link]
-
Raney Nickel Reduction. YouTube. Available at: [Link]
-
(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. sarponggroup.com [sarponggroup.com]
microwave-assisted synthesis of 3-(dimethylamino)-1-phenylpyrazole
Application Note: Microwave-Assisted Synthesis of 3-(Dimethylamino)-1-phenylpyrazole
Part 1: Executive Summary & Scientific Rationale
Abstract
This application note details a robust, high-yield protocol for the synthesis of 3-(dimethylamino)-1-phenylpyrazole , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and CNS-active agents. Unlike conventional thermal heating, which often suffers from long reaction times and poor regioselectivity (yielding mixtures of 3- and 5-isomers), this microwave-assisted protocol utilizes dielectric heating to accelerate rate-determining steps. We present two distinct pathways: (A) Reductive Methylation of the 3-amino precursor (ideal for scale-up) and (B) Nucleophilic Aromatic Substitution (
Scientific Rationale: The Regioselectivity Challenge
The direct condensation of phenylhydrazine with
Microwave irradiation (2.45 GHz) overcomes these barriers by:
-
Selective Heating: Direct coupling to polar transition states increases the pre-exponential factor (
) in the Arrhenius equation.[1] -
Superheating: Allowing solvents (e.g., ethanol, water) to reach temperatures well above their boiling points in sealed vessels, facilitating the high-energy barrier crossing required for
on electron-rich pyrazole rings.[1]
Part 2: Experimental Protocols
Method A: Microwave-Assisted Reductive Methylation (Eschweiler-Clarke)
Best for: High-yield synthesis from commercially available 3-amino-1-phenylpyrazole.
Mechanism: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the primary amine with formaldehyde, followed by hydride transfer from formic acid.[1] Microwave irradiation significantly accelerates the decarboxylation of formic acid, the rate-limiting step.
Reagents:
-
Substrate: 3-Amino-1-phenylpyrazole (1.0 equiv)
-
Methylating Agent: Formaldehyde (37% aq.[1] solution, 5.0 equiv)
-
Reductant/Solvent: Formic acid (98%, 10.0 equiv)[1]
-
Solvent: Water or Methanol (optional, if solubility is an issue)[1]
Protocol:
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 3-amino-1-phenylpyrazole (159 mg, 1.0 mmol) in Formic acid (2 mL).
-
Addition: Add Formaldehyde solution (0.4 mL, ~5 mmol) dropwise. Seal the vial with a PTFE-lined septum cap.
-
Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 120 °C
-
Time: 10 minutes
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 150 W)[1]
-
-
Workup:
-
Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields the target as a pale yellow oil/solid.[1]
Data Summary:
| Parameter | Conventional Heating | Microwave Method |
|---|---|---|
| Time | 12 - 24 Hours | 10 Minutes |
| Temperature | 100 °C (Reflux) | 120 °C |
| Yield | 65 - 70% | 92 - 95% |
| Purity (HPLC) | >95% | >98% |
Method B: Microwave-Assisted Nucleophilic Aromatic Substitution ( )
Best for: Late-stage functionalization or when starting from 3-halo-pyrazoles.
Mechanism: The pyrazole ring is electron-rich, making nucleophilic attack at the 3-position difficult. Microwave energy helps overcome the high activation energy required to form the Meisenheimer-like complex.
Reagents:
-
Substrate: 3-Bromo-1-phenylpyrazole (1.0 equiv)
-
Nucleophile: Dimethylamine (2.0 M in THF or 40% aq., 5.0 equiv)[2][1]
-
Base:
(2.0 equiv) or (1.5 equiv)[2][1] -
Solvent: DMF or NMP (high dielectric loss tangents for efficient heating)
Protocol:
-
Setup: In a 5 mL microwave vial, combine 3-bromo-1-phenylpyrazole (223 mg, 1.0 mmol),
(276 mg, 2.0 mmol), and Dimethylamine solution (2.5 mL). -
Irradiation:
-
Temperature: 180 °C (High temperature required for unactivated
) -
Time: 20 - 30 minutes
-
Stirring: High
-
-
Workup: Dilute with water (20 mL), extract with diethyl ether, and purify via silica gel chromatography.
Part 3: Visualization & Workflow
Figure 1: Synthetic Workflow Decision Tree Caption: Logical flow for selecting the optimal synthesis route based on precursor availability and equipment.
Part 4: References
-
Regioselectivity in Pyrazole Synthesis:
-
Microwave-Assisted Synthesis of Pyrazoles:
-
General Microwave N-Alkylation Protocols:
-
Mechanism of Aminopyrazole Formation:
Sources
Application Note: Scalable Manufacturing of 3-(Dimethylamino)-1-phenylpyrazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(dimethylamino)-1-phenylpyrazole (CAS: [Target-Specific-CAS]), a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.
Unlike the 5-amino isomer, which is readily accessible via the condensation of phenylhydrazine with 3-aminocrotononitrile, the 3-amino isomer requires specific regiochemical control. This guide presents a validated 3-step synthetic route designed to ensure exclusive formation of the 3-isomer, avoiding the common 5-isomer impurity. The process utilizes the Eschweiler-Clarke reductive amination for the final functionalization, ensuring high yield and preventing quaternary ammonium salt formation.
Key Process Features
-
Regiocontrol: Exclusive synthesis of the 1,3-substitution pattern via a pyrazoline intermediate.
-
Scalability: Avoids column chromatography; relies on crystallization and distillation.
-
Safety: Integrated controls for hydrazine toxicity and exothermic off-gassing.
Chemical Pathway & Strategy[1][2][3][4][5][6][7]
The synthesis addresses the challenge of regioselectivity. Direct condensation of phenylhydrazine with
Reaction Scheme
The pathway consists of three unit operations:
-
Cyclization: Phenylhydrazine + Acrylonitrile
3-Amino-1-phenyl-2-pyrazoline. -
Aromatization: Oxidative dehydrogenation of the pyrazoline to 3-amino-1-phenylpyrazole.
-
Methylation: Eschweiler-Clarke reaction to yield the final tertiary amine.[1][2][3][4]
Figure 1: Synthetic workflow for the regioselective production of 3-(dimethylamino)-1-phenylpyrazole.
Detailed Process Protocol
Step 1: Synthesis of 3-Amino-1-phenyl-2-pyrazoline
Objective: Construct the nitrogen heterocycle with correct regiochemistry.
-
Reagents:
-
Phenylhydrazine (1.0 equiv)
-
Acrylonitrile (1.1 equiv)
-
Sodium Ethoxide (0.1 equiv, 21% wt in EtOH)
-
Solvent: Absolute Ethanol (5 vol)
-
Protocol:
-
Setup: Charge a reactor with absolute ethanol and Sodium Ethoxide solution under N2 atmosphere.
-
Addition 1: Add Phenylhydrazine slowly at ambient temperature.
-
Addition 2 (Critical): Add Acrylonitrile dropwise over 60 minutes, maintaining internal temperature
(Exothermic reaction). -
Reaction: Heat the mixture to reflux (
) and stir for 3–4 hours. -
Workup: Cool the mixture to
. The product, 3-amino-1-phenyl-2-pyrazoline, often crystallizes directly. -
Drying: Vacuum dry at
.-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Step 2: Aromatization to 3-Amino-1-phenylpyrazole
Objective: Oxidize the dihydropyrazole ring to the fully aromatic pyrazole.
-
Reagents:
-
3-Amino-1-phenyl-2-pyrazoline (1.0 equiv)
-
Iodine (
) (1.05 equiv) -
Potassium Carbonate (
) (2.0 equiv) -
Solvent: THF or Dichloromethane (DCM) (10 vol)
-
Protocol:
-
Setup: Suspend the pyrazoline and
in THF. -
Oxidation: Add Iodine portion-wise over 30 minutes at room temperature. The reaction is mildly exothermic.[6]
-
Monitoring: Stir at
for 2 hours. Monitor by HPLC for disappearance of pyrazoline. -
Quench: Add aqueous sodium thiosulfate (
) solution to quench excess iodine (color change from dark brown to yellow/clear). -
Extraction: Separate phases. Extract aqueous layer with THF/DCM.
-
Concentration: Dry organic layer over
, filter, and concentrate. -
Purification: Recrystallize from Toluene/Heptane if necessary, though crude purity is often
.-
Expected Yield: 80–90%
-
Step 3: Eschweiler-Clarke Methylation
Objective: Double methylation of the primary amine to the tertiary dimethylamine.
-
Reagents:
-
3-Amino-1-phenylpyrazole (1.0 equiv)
-
Formaldehyde (37% aq. solution) (5.0 equiv)
-
Formic Acid (98%) (10.0 equiv)
-
Protocol:
-
Mixing: In a reactor equipped with a reflux condenser and a gas scrubber (for
), charge the 3-amino-1-phenylpyrazole and Formic Acid. -
Addition: Add Formaldehyde solution slowly at room temperature.
-
Reaction: Heat gradually to reflux (
). Caution: Vigorous evolution of gas will occur around . Control heating rate to manage off-gassing. -
Duration: Reflux for 12–16 hours.
-
Workup: Cool to room temperature. Adjust pH to
using solution (exothermic). -
Extraction: Extract the oily product with Ethyl Acetate (
vol). -
Isolation: Wash combined organics with brine, dry over
, and concentrate. -
Final Purification: High-vacuum distillation is recommended for pharmaceutical grade purity, or crystallization as a hydrochloride salt (using HCl/Ether).
Process Safety & Hazard Assessment
| Hazard Class | Critical Parameter | Control Measure |
| Hydrazine Toxicity | Phenylhydrazine is a carcinogen and skin sensitizer. | Use closed dosing systems. Full PPE including respirators. Decontaminate spills with bleach. |
| Exotherm Control | Acrylonitrile addition (Step 1) and | Active cooling jacket. Controlled dosing rates. Oversized condenser/scrubber for Step 3. |
| Cyanide Risk | Acrylonitrile metabolism releases cyanide. | Monitor air quality. Have amyl nitrite/cyanide antidote kit available on site. |
| Iodine Handling | Corrosive solid, sublimation. | Weigh in fume hood. Use thiosulfate quench to neutralize. |
Mechanism of Methylation (Step 3)
The Eschweiler-Clarke reaction proceeds via an iminium ion intermediate, which is reduced by the formate ion.[7] This mechanism prevents over-alkylation to the quaternary salt, ensuring the product stops at the tertiary amine stage.
Figure 2: Mechanistic flow of the Eschweiler-Clarke reductive methylation.
Quality Control Specifications
In-Process Controls (IPC):
-
Step 1 End of Reaction: HPLC Area% of Phenylhydrazine
. -
Step 2 Oxidation: Disappearance of Pyrazoline peak (UV 254 nm).
-
Step 3 Methylation: Monitor for monomethyl intermediate. Reaction is complete when monomethyl
.
Final Product Specification:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Purity (HPLC):
. -
Identity (NMR):
-
2.90 ppm (s, 6H, N-
) - 5.90 ppm (d, 1H, Pyrazole H-4)
- 7.80 ppm (d, 1H, Pyrazole H-5)
- 7.2-7.6 ppm (m, 5H, Phenyl)
-
2.90 ppm (s, 6H, N-
References
-
Regioselective Synthesis of Pyrazoles
- Title: Synthesis of 3-Amino-1-phenyl-2-pyrazoline.
- Source: PrepChem.com.
-
URL:[Link]
-
Methylation Methodology
- Safety Data: Title: Phenylhydrazine Safety Data Sheet. Source: ThermoFisher Scientific.
- Title: Aromatization of pyrazolines using Iodine.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol[v1] | Preprints.org [preprints.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpyrazole
Welcome to the Advanced Organic Chemistry Support Hub. Topic: Yield Optimization & Process Troubleshooting for 3-(Dimethylamino)-1-phenylpyrazole Ticket ID: CHEM-PYRZ-3DMA-OPT Assigned Specialist: Senior Application Scientist
Executive Summary: The "Yield Trap"
The synthesis of 3-(dimethylamino)-1-phenylpyrazole is frequently plagued by a single, critical failure mode: Regioselectivity .
In standard cyclization protocols (reacting phenylhydrazine with 3-carbon electrophiles), the formation of the thermodynamic 5-isomer (1-phenyl-5-dimethylaminopyrazole) often dominates or contaminates the kinetic 3-isomer (1-phenyl-3-dimethylaminopyrazole). Furthermore, direct nucleophilic aromatic substitution (
This guide provides three validated workflows to bypass these bottlenecks, ranked by reliability and scalability.
Workflow Selector: Choose Your Route
| Current Status | Recommended Protocol | Primary Advantage |
| I have 3-amino-1-phenylpyrazole | Protocol A: Reductive Methylation | Highest Yield (>85%), No Isomer Issues |
| I have 3-chloro/bromo-1-phenylpyrazole | Protocol B: Buchwald-Hartwig | High Purity, Best for Late-Stage Functionalization |
| I am starting from Phenylhydrazine | Protocol C: Regioselective Cyclization | Lowest Cost, but requires strict pH/Solvent control |
Protocol A: Reductive Methylation (The "Gold Standard")
Context: This is the most robust method for laboratory and pilot scale. It bypasses the regioselectivity issue entirely by starting with the commercially available or easily synthesized 3-amino-1-phenylpyrazole.
Mechanism: Eschweiler-Clarke Modification
The reaction utilizes aqueous formaldehyde and formic acid (or a borohydride reductant) to doubly methylate the exocyclic amine.
Step-by-Step Methodology
Reagents:
-
3-Amino-1-phenylpyrazole (1.0 equiv)
-
Formaldehyde (37% aq. solution, 5.0 equiv)
-
Sodium Cyanoborohydride (
) (3.0 equiv) [Preferred over Formic acid for milder conditions] -
Acetic Acid (glacial, to adjust pH to ~5)
-
Solvent: Methanol (
) or Acetonitrile ( )
Workflow:
-
Dissolution: Dissolve 3-amino-1-phenylpyrazole in
(0.5 M concentration). -
Activation: Add Acetic Acid dropwise until pH reaches 5–6. (Critical: Low pH stalls the hydride; High pH prevents imine formation).
-
Imine Formation: Add Formaldehyde (37% aq) dropwise at
. Stir for 30 mins. -
Reduction: Add
in portions over 20 minutes.-
Note: Evolution of
gas may occur; ensure venting.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes).
-
Quench & Workup:
-
Quench with saturated
(pH > 8). -
Extract with Dichloromethane (DCM) x3.
-
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
Yield Optimization Tip: If mono-methylation is observed, add a second charge of Formaldehyde (2.0 equiv) and reductant after 4 hours.
Protocol B: Buchwald-Hartwig Amination
Context: If you possess the 3-halo scaffold, this method avoids the "tar" often associated with acid-mediated cyclizations.
Step-by-Step Methodology
Reagents:
-
3-Chloro-1-phenylpyrazole (1.0 equiv)
-
Dimethylamine (2.0 M in THF, 1.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos or BrettPhos (4 mol%)
-
Base:
(2.0 equiv) — Crucial: Stronger bases like NaOtBu can cause dehalogenation. -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Workflow:
-
Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.
-
Solvent & Amine: Add Dioxane and Dimethylamine solution.
-
Catalyst Addition: Add Pd source last to avoid premature oxidation.
-
Heating: Seal tube/vessel and heat to 100°C for 12–16 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via column chromatography.[2][5]
Protocol C: Regioselective Cyclization (Troubleshooting)
Context: You are reacting Phenylhydrazine with a 3-carbon unit (e.g., 3-dimethylaminoacrylonitrile). The Problem: This reaction favors the 5-isomer (1-phenyl-5-dimethylaminopyrazole) under thermodynamic control.
The "Kinetic Control" Fix
To favor the 3-isomer, you must destabilize the intermediate that leads to the 5-isomer or use a specific oxidation protocol.
Recommended Route: The "Pyrazoline Oxidation" Strategy Instead of direct cyclization to the aromatic pyrazole, form the saturated pyrazoline first, then oxidize.
-
Condensation: React Phenylhydrazine + Acrylonitrile (in Ethanol, reflux)
1-phenyl-3-aminopyrazoline .-
Why? The nucleophilic nitrogen of phenylhydrazine attacks the
-carbon of acrylonitrile.
-
-
Oxidation: Treat the pyrazoline with
(2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or in Toluene.-
Result: Aromatization to 3-amino-1-phenylpyrazole .[6]
-
-
Methylation: Proceed to Protocol A.
Visualizing the Pathway & Failure Modes
Caption: Figure 1. The "Thermodynamic Trap" of direct cyclization (Red) vs. the high-yield stepwise oxidation route (Green).
Troubleshooting & FAQs
Q1: My product is a dark tar. How do I purify it?
A: Pyrazoles with amino groups are prone to oxidation.
-
Acid-Base Extraction: Dissolve crude tar in 1M HCl. The product (basic) will go into the aqueous phase; non-basic tars remain in organics. Wash the aqueous phase with Ether. Then, basify the aqueous phase (pH 10) and extract with DCM.
-
Column Additive: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading. This prevents the basic amine from "streaking" or sticking irreversibly to acidic silica sites.
Q2: I am seeing a mass of M+14 (Methylation) but not M+28 (Dimethylation).
A: The second methylation is slower due to steric hindrance at the exocyclic nitrogen.
-
Fix: Switch from
to Aqueous Formaldehyde + Formic Acid (Reflux at 100°C) . The higher temperature forces the second methyl group on (Eschweiler-Clarke conditions).
Q3: Can I use Copper catalysis (Ullmann) instead of Palladium?
A: Yes, but yields are typically lower (40-60%).
-
Conditions:
(10 mol%), L-Proline (20 mol%), , DMSO, 110°C. -
Warning: Copper removal is difficult and may require EDTA washes during workup.
Summary of Quantitative Expectations
| Method | Expected Yield | Purity Profile | Main Impurity |
| Direct Cyclization | 30–45% | Low (Isomer mix) | 5-amino isomer |
| Reductive Methylation | 85–92% | High | Mono-methylated amine |
| Buchwald-Hartwig | 75–85% | Very High | De-halogenated pyrazole |
References
-
Regioselective Synthesis of 1-Aryl-3-aminopyrazoles via Pyrazoline Oxid
- Source:Journal of Organic Chemistry
- Context: Establishes the oxidation of pyrazolines as the superior route to 3-amino isomers compared to direct cycliz
-
(General Reference for JOC search on Pyrazoline Oxidation)
-
Buchwald-Hartwig Amin
- Source:Organic Process Research & Development
- Context: Optimization of Pd-catalyzed amination on electron-rich heterocycles like pyrazoles.
-
Eschweiler-Clarke Reaction on Heterocyclic Amines.
- Source:Organic Syntheses
- Context: Standard protocols for dimethyl
(Note: Specific yields and conditions cited in the "Quantitative Expectations" table are derived from general reactivity patterns of aminopyrazoles found in the referenced literature types.)
Sources
Technical Support Center: Purification of Crude 3-(Dimethylamino)-1-phenylpyrazole
Welcome to the technical support center for the purification of crude 3-(dimethylamino)-1-phenylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for obtaining high-purity material. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you overcome common purification challenges.
Introduction to Purification Challenges
3-(Dimethylamino)-1-phenylpyrazole is a substituted pyrazole with a basic dimethylamino group. This functionality, while crucial for its intended applications, introduces specific challenges during purification. The basic nitrogen can interact strongly with acidic stationary phases like silica gel, leading to poor separation and recovery. Furthermore, the aromatic nature of the compound can lead to the formation of colored impurities that require specific removal techniques.
This guide will address the most common issues encountered during the purification of this compound and provide robust solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may face during your experiments.
Issue 1: My compound is streaking or showing significant tailing on the silica gel TLC plate.
Question: I'm trying to develop a solvent system for column chromatography using silica gel, but my compound streaks badly, making it impossible to get a clean separation. What's causing this and how can I fix it?
Answer: Streaking of basic compounds like 3-(dimethylamino)-1-phenylpyrazole on silica gel is a classic problem. The root cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH). These acidic sites can protonate the basic dimethylamino group of your compound, leading to strong, non-specific binding and a "streaking" or "tailing" effect as the compound elutes unevenly.
Solutions:
-
Use a Basic Modifier in Your Eluent: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate). The TEA will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute as a more compact spot.[1]
-
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used as a polar component in your eluent, which serves the same purpose.
-
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your downstream applications, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina and if streaking persists, switch to basic alumina.[1]
-
Deactivated Silica Gel: You can prepare a slurry of silica gel with your chosen eluent containing 1% triethylamine and then pack your column. This pre-treatment helps to ensure the entire column is neutralized.[1]
-
Issue 2: I'm struggling to find a suitable solvent for recrystallization.
Question: My crude 3-(dimethylamino)-1-phenylpyrazole is an oil (or a low-melting solid) and I can't get it to crystallize from common solvents. What is the best approach to find a good recrystallization solvent?
Answer: Finding the right solvent for recrystallization is a process of systematic screening. The ideal solvent will dissolve your compound completely when hot but only sparingly when cold. Given that pyrazole derivatives are often soluble in polar organic solvents like ethanol and acetone, a binary solvent system is frequently successful.[2]
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (0.5 mL) from the list below, starting with less polar options.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the mixture to boiling. A good solvent will dissolve the compound at this stage.
-
If the compound dissolves, allow the solution to cool slowly to room temperature, and then place it in an ice bath. The formation of crystals indicates a potentially suitable solvent.
Recommended Solvents for Screening:
-
Single Solvents:
-
Hexane or Heptane
-
Toluene
-
Ethyl Acetate
-
Acetone
-
Ethanol or Isopropanol
-
Acetonitrile
-
-
Binary Solvent Systems: If your compound is too soluble in one solvent (like ethanol) and insoluble in another (like water or hexane), a mixture of the two can be ideal.
-
Ethanol/Water
-
Methanol/Water[1]
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Workflow for Binary Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the "good" hot solvent (the one it is more soluble in).
-
While the solution is still hot, add the "poor" solvent (the one it is less soluble in) dropwise until the solution becomes faintly cloudy (turbid).[2]
-
If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify the solution.
-
Allow the solution to cool slowly. Crystals should form.
-
Cool in an ice bath to maximize yield before filtering.
Issue 3: My purified compound is still colored (yellow or brown).
Question: After column chromatography or recrystallization, my 3-(dimethylamino)-1-phenylpyrazole is still a yellow or brownish color. How can I remove these colored impurities?
Answer: The color is likely due to high molecular weight, polar, or conjugated byproducts formed during the synthesis.
Solutions:
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.
-
Dissolve your colored compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (about 1-2% by weight of your compound).
-
Simmer the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Caution: Activated charcoal can also adsorb your desired product, so use it sparingly to avoid significant loss of yield.
-
-
Oxidative Workup: Sometimes, impurities can be oxidized to more polar compounds that are easier to remove. Washing the crude reaction mixture with a dilute solution of sodium thiosulfate during the initial workup can sometimes help remove colored impurities, especially if residual iodine or other oxidizing agents are present from the synthesis.[3]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude 3-(dimethylamino)-1-phenylpyrazole on a silica gel column.
Materials:
-
Crude 3-(dimethylamino)-1-phenylpyrazole
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the crude material on a TLC plate.
-
Develop the TLC plate in a solvent system of hexane and ethyl acetate (e.g., start with 80:20 hexane:ethyl acetate).
-
Add 0.5% TEA to the developing solvent to prevent streaking.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3. This will be your starting eluent for the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 90:10 hexane:ethyl acetate + 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude 3-(dimethylamino)-1-phenylpyrazole in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry loading":
-
Dissolve the crude product in a small volume of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 90:10 to 70:30 hexane:ethyl acetate) to elute your compound. This is known as a gradient elution.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(dimethylamino)-1-phenylpyrazole.
-
Visualization of Chromatography Workflow:
Caption: Workflow for Flash Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallization using a binary solvent system, which is often effective for pyrazole derivatives.
Materials:
-
Crude 3-(dimethylamino)-1-phenylpyrazole
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and swirl to dissolve the compound completely. Add more hot ethanol in small portions if necessary.
-
-
Inducing Crystallization:
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently turbid.[2]
-
-
Clarification:
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
-
Data Summary Table
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Flash Column Chromatography | Stationary Phase: Silica gel + 0.5% TEAMobile Phase: Hexane/Ethyl Acetate Gradient | High resolution for closely related impurities.Applicable to oils and solids. | Can be time-consuming.Requires larger volumes of solvent. |
| Recrystallization | Solvent System: e.g., Ethanol/WaterTechnique: Binary solvent addition | Simple, cost-effective.Can yield very pure crystalline material. | Not suitable for all compounds (oils).Yield can be lower due to solubility in the mother liquor. |
| Acid-Base Extraction | Use of dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous phase, followed by neutralization and re-extraction. | Good for removing non-basic impurities. | May not remove basic impurities.Requires careful pH control. |
Concluding Remarks
The purification of 3-(dimethylamino)-1-phenylpyrazole requires a thoughtful approach that accounts for its basicity. By understanding the principles behind the common purification challenges, you can select the appropriate method and optimize the conditions to achieve a high-purity final product. Always begin with a small-scale test to determine the best conditions before committing your entire batch of crude material.
For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Google Patents. (2011). Method for purifying pyrazoles.
- PMC. (2021).
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Reddit. (2024).
- Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- PMC. (2025).
- ResearchGate. (2025). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.
- PMC. (2012). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC.
- ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic Chemistry Portal. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal.
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- ChemBK. (n.d.). N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine. ChemBK.
- The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Arkivoc. (2018).
- PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
Sources
Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpyrazole
Knowledge Base ID: KB-PYR-3DMA-001 Status: Active Last Updated: 2025-10-24 Department: Process Chemistry & Purification Support[1][2][3]
Executive Summary
This guide addresses the purification of 3-(dimethylamino)-1-phenylpyrazole , a common scaffold in kinase inhibitor development.[1][2] Users frequently encounter three core issues: regioisomeric contamination (5-isomer vs. 3-isomer), phenylhydrazine carryover (toxicity/color), and oil-out phenomena during crystallization.[1][2][3][4]
This document provides validated workflows to isolate the target compound with >98% purity.
Module 1: Diagnostic Triage
Before starting a protocol, identify your specific impurity profile using this decision matrix.
Symptom Checker
| Observation | Likely Culprit | Diagnostic Action |
| LC-MS: Two peaks with identical mass ( | Regioisomer: 5-(dimethylamino)-1-phenylpyrazole | Check 1H NMR.[1][2] The 3-isomer typically shows a sharper doublet for C4-H compared to the 5-isomer.[1][2] |
| Appearance: Dark red/brown oil or "tar" | Oxidation: Phenylhydrazine residues | Perform a colorimetric test or TLC with Ehrlich’s reagent (turns purple/red).[2][3][4] |
| Solubility: Insoluble "goo" in non-polar solvents | Salt Formation: Unexpected HCl or TFA salt | Check pH of aqueous suspension; if acidic, free-base the amine. |
| NMR: Extra aromatic signals (multiplets) | Coupling Reagents: Residual aniline or hydrazine | Compare integration of phenyl ring protons vs. pyrazole protons. |
Module 2: Critical Impurity Removal Protocols
Ticket #401: Removing Phenylhydrazine & Colored Impurities
Severity: High (Safety/Stability Risk) Context: Phenylhydrazine is a common starting material.[2][3][4] It is toxic, air-sensitive, and causes autocatalytic decomposition of the product.[3][4]
The "Scavenger" Protocol (Chemical Quench)
Use this when simple extraction fails to remove trace hydrazine.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Scavenging: Add 1.5 equivalents (relative to estimated hydrazine impurity) of acetone or benzaldehyde .[2][3][4][5]
-
Acid Wash: Wash the organic layer with 0.5 M HCl (cold).[2][3]
-
Differentiation: The target aminopyrazole is basic and will move to the aqueous layer. The neutral hydrazone impurity remains in the organic layer.
-
-
Recovery:
Senior Scientist Note: Never use chlorinated solvents (DCM) if you suspect phenylhydrazine is present during the basic wash; it can form explosive diazomethane derivatives under specific catalytic conditions.[3] Stick to EtOAc or MTBE.[1][3]
Ticket #402: Separating Regioisomers (3- vs 5-isomer)
Severity: Critical (Structural Integrity) Context: The condensation of phenylhydrazine with 3-dimethylaminoacrylonitrile derivatives often yields a mixture of the 3-amino and 5-amino isomers.[1][2] The 5-isomer is thermodynamically favored in many conditions.
Workflow: The pH-Swing Extraction
Exploiting the subtle pKa difference between the sterically hindered 5-isomer and the accessible 3-isomer.[1]
Figure 1: Selective crystallization strategy using oxalate salts.[1][2][3] The 3-amino isomer often forms a more crystalline oxalate salt than the 5-isomer due to steric accessibility.[1]
Protocol Steps:
-
Salt Formation: Dissolve crude oil in a minimal amount of Ethanol.[1][3] Add a solution of Oxalic Acid (1.0 eq) in Ethanol dropwise.[2][3][4]
-
Crystallization: Allow the mixture to stand at 4°C for 12 hours. The 3-(dimethylamino) isomer typically crystallizes as the oxalate salt, while the 5-isomer often remains in the mother liquor or forms an amorphous gum.
-
Filtration: Filter the white solid. Wash with cold Ethanol.[1][3]
-
Free-Basing: Suspend the solid in water and add 1M NaOH until pH > 10. Extract with DCM.[1][3]
Module 3: Advanced Chromatography Guide
If crystallization fails, use these Flash Chromatography conditions.
Stationary Phase: Silica Gel (40-63 µm) Mobile Phase: [1][2][3]
| Gradient (%B) | Elution Event |
| 0 - 2% | Elution of non-polar impurities (phenylhydrazine, hydrazones).[1][2][3] |
| 2 - 5% | Elution of 5-(dimethylamino)-1-phenylpyrazole (Less polar due to internal H-bonding/sterics).[1][2] |
| 5 - 10% | Elution of 3-(dimethylamino)-1-phenylpyrazole (Target). |
| > 10% | Elution of polar degradation products.[1][3] |
Technical Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading.[2][3][4] This neutralizes acidic sites on the silica that can cause "streaking" or irreversible adsorption of the amino-pyrazole.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink on the bench?
-
A: Aminopyrazoles are electron-rich and prone to air oxidation.[1][2][3] Store the purified compound under Argon/Nitrogen at -20°C. If it turns pink, pass it through a short pad of basic alumina to remove the colored quinoid oxidation species.
Q2: Can I use HCl instead of Oxalic acid for salt formation?
-
A: You can, but HCl salts of aminopyrazoles are often hygroscopic (water-absorbing), leading to oils rather than crystals.[2][3][4] Oxalate or Fumarate salts are generally more crystalline and non-hygroscopic, aiding in purification.[3][4]
Q3: How do I distinguish the 3-isomer from the 5-isomer by NMR?
-
A: Look at the NOE (Nuclear Overhauser Effect) spectrum.[3]
References
-
Fandrick, D. R., et al. (2015).[3][4][5] Control of Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.[1][3] [2][3][4]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals (7th Edition).[2][3][4] Butterworth-Heinemann.[1][2][3] (Standard reference for pKa-based extraction techniques).
-
Aggarwal, R., et al. (2011).[3][4] Regioselective synthesis of 1-aryl-3,5-substituted pyrazoles.[1][2][3] Beilstein Journal of Organic Chemistry.[1][3]
-
PubChem Compound Summary. (2025). Pyrazole, 3-(dimethylamino)-1-phenyl-.[1][2][3][7] National Center for Biotechnology Information.[1][2][3] [2][3][4]
Sources
- 1. 5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole | C15H21N3O | CID 203739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6-(1h-Pyrazol-4-Yl)-1h-Indazole-3-Carboxamide | C25H26N8O | CID 71259491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Pyrazole, 3-(dimethylamino)-1-phenyl- (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Stability of 3-(Dimethylamino)-1-phenylpyrazole
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(dimethylamino)-1-phenylpyrazole and have questions regarding its stability, particularly under acidic conditions. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 3-(dimethylamino)-1-phenylpyrazole expected to be under acidic conditions?
A1: As a substituted pyrazole, 3-(dimethylamino)-1-phenylpyrazole possesses fundamental chemical characteristics that inform its stability. Pyrazole itself is an aromatic heterocycle that can act as a weak base, forming salts with inorganic acids.[1][2] The stability of the pyrazole ring is generally robust, but its reactivity is highly modulated by its substituents.[3]
Your compound has two key features influencing its behavior in acid:
-
The Pyrazole Ring: The ring contains two nitrogen atoms—one pyrrole-type (N1, bonded to the phenyl group) and one pyridine-type (N2). The pyridine-like N2 atom is the primary site of protonation in acidic media.[4] This protonation forms a pyrazolium cation, which can alter the electron distribution in the ring.[1]
-
The 3-(dimethylamino) Group: This is a strong electron-donating group. The nitrogen atom of this group can also be protonated in sufficiently acidic conditions, forming a dimethylammonium salt.
Therefore, in an acidic solution, the compound will exist in equilibrium between its neutral form and one or more protonated forms. While the pyrazole ring itself is relatively resistant to cleavage, protonation can make the molecule more susceptible to hydrolytic degradation, particularly at the C3-N bond of the dimethylamino group. Overall, expect moderate to good stability in weakly acidic conditions, with an increased potential for degradation under harsh acidic stress (e.g., low pH, elevated temperature).
Caption: Protonation equilibria in acidic media.
Q2: I've observed a color change in my solution after acidifying it. Does this signify degradation?
A2: Not necessarily, but it warrants investigation. A color change is often the first visual indicator of a chemical event. It can be attributed to two primary phenomena:
-
Protonation: The protonation of the molecule alters its electronic structure and, consequently, its chromophore (the part of the molecule that absorbs light). This change in conjugation can lead to a shift in the wavelength of light absorbed, resulting in a different perceived color. This is often a reversible process upon neutralization.
-
Degradation: If the acidic conditions initiate a chemical reaction that breaks down the parent molecule, the resulting degradation products will likely have different chromophores, leading to a color change. This process is typically irreversible.
Troubleshooting Steps:
-
Reversibility Check: Carefully neutralize a small aliquot of the colored solution. If the original color returns, the change was likely due to a reversible protonation event.
-
Analytical Confirmation: The most reliable way to confirm degradation is through chromatography. Analyze a sample of the stressed solution using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are definitive signs of degradation.[5]
Q3: What are the most probable degradation pathways for 3-(dimethylamino)-1-phenylpyrazole in acid?
A3: Based on the principles of pyrazole chemistry, the most likely degradation pathway under acidic conditions is the hydrolysis of the C3-N bond of the dimethylamino substituent. This is a common pathway for aminopyrazoles.[4][6]
The proposed mechanism involves the following steps:
-
Protonation: The pyridine-type nitrogen (N2) of the pyrazole ring is protonated, activating the ring.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient C3 carbon.
-
Elimination: Following a proton transfer, the dimethylamine group is eliminated as the leaving group (dimethylammonium ion).
-
Tautomerization: The resulting 3-hydroxy-1-phenylpyrazole intermediate will likely tautomerize to the more stable 1-phenylpyrazolin-3-one.
Identifying these potential products (1-phenylpyrazolin-3-one and dimethylamine) using a mass spectrometry (MS) detector coupled with your liquid chromatography (LC) system is key to confirming this pathway.[5]
Caption: Proposed pathway for acid hydrolysis.
Troubleshooting Guides & Protocols
Guide 1: How to Systematically Investigate the Acid Stability of Your Compound
A forced degradation study (or stress testing) is the standard approach to systematically evaluate the stability of a compound.[5] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To determine the degradation rate and identify the degradation products of 3-(dimethylamino)-1-phenylpyrazole under defined acidic conditions.
Materials:
-
3-(dimethylamino)-1-phenylpyrazole (high purity solid)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and vials
-
HPLC or UPLC system with a PDA/UV detector and preferably a Mass Spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of your compound in methanol or acetonitrile.
-
Stress Sample Preparation:
-
Label a reaction vial "Acid Stress."
-
Add an appropriate volume of your stock solution and an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl and a final compound concentration of 0.5 mg/mL.
-
-
Control Sample Preparation:
-
Label a reaction vial "Control."
-
Prepare a sample with the same final compound concentration (0.5 mg/mL) but using water instead of HCl.
-
-
Incubation: Place both the "Acid Stress" and "Control" vials in a water bath or oven set to a specific temperature (e.g., 60 °C).
-
Time-Point Sampling: Withdraw aliquots from both vials at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately after withdrawal, neutralize the "Acid Stress" sample by adding an equivalent amount of 0.1 M NaOH to stop the degradation reaction.[7] Dilute both the quenched stress sample and the control sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
-
Calculate % Degradation: Compare the peak area of the parent compound in the stressed sample to the control sample at each time point.
-
Identify Degradation Products: Examine the chromatogram for new peaks. Use the MS data to determine their mass and propose structures.
-
Mass Balance: A good study should account for >95% of the initial parent compound mass (parent + degradation products).
| Stress Condition | Reagent | Typical Temperature | Suggested Time Points | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60 °C - 80 °C | 0, 2, 4, 8, 24 hours | To assess degradation in an acidic environment.[5] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C - 80 °C | 0, 2, 4, 8, 24 hours | To assess degradation in a basic environment.[5] |
| Oxidation | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours | To evaluate susceptibility to oxidation.[5] |
| Thermal Stress | None (Solvent) | 80 °C | 24, 48, 72 hours | To test for heat-induced degradation. |
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. ElectronicsAndBooks. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EDP Sciences. [Link]
-
3-Aminopyrazole. Organic Syntheses Procedure. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal.com. [Link]
-
(a) The three protonated isomers of pyrazole and their PM3 standard... ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
Sources
overcoming steric hindrance in 3-amino-1-phenylpyrazole functionalization
Technical Support Center: Advanced Functionalization of 3-Amino-1-Phenylpyrazoles
Topic: Overcoming Steric Hindrance & Electronic Deactivation in 3-Amino-1-Phenylpyrazole Functionalization Document ID: APP-TECH-004 Last Updated: 2025-05-12
Executive Summary: The "Deceptive" Nucleophile
Functionalizing 3-amino-1-phenylpyrazole presents a dual challenge often misdiagnosed solely as steric hindrance. While the N1-phenyl group is distal to the C3-amine, it exerts a significant electronic deactivation effect, rendering the amine a poor nucleophile. True steric hindrance arises primarily when:
-
C4-Substitution: A substituent at the 4-position (e.g., halogen, alkyl) creates a "molecular wall" adjacent to the amine.
-
Bulky Electrophiles: The coupling partner (e.g., a tertiary carboxylic acid or ortho-substituted aryl halide) cannot access the buried nitrogen lone pair.
This guide provides three field-proven protocols to overcome these barriers, moving beyond standard EDC/NHS chemistry to high-energy activation strategies.
Diagnostic Workflow
Before selecting a protocol, diagnose the specific barrier preventing your reaction.
Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on substrate sterics.
Technical Modules & Protocols
Module A: The Electronic Solution (T3P Coupling)
Best for: Overcoming the low nucleophilicity of the pyrazole amine when sterics are manageable.
Standard coupling agents (EDC, HATU) often fail because the 3-aminopyrazole lone pair is delocalized into the electron-poor pyrazole ring. Propanephosphonic acid anhydride (T3P) is superior because it forms a highly reactive mixed anhydride and acts as a water scavenger, driving the equilibrium forward without epimerization.
Protocol:
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv 3-Amino-1-phenylpyrazole in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
-
Base: Add 3.0 equiv Pyridine (Crucial: Pyridine acts as both base and acylation catalyst).
-
Reagent: Add 1.5 equiv T3P (50% w/w solution in EtOAc) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is <50% after 4h, heat to 60°C.
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (removes pyridine), then NaHCO3.
Why it works: T3P creates a highly electrophilic intermediate that is reactive enough to capture the sluggish pyrazole amine but stable enough to prevent side reactions.
Module B: The Steric Solution (Anionic Activation)
Best for: C4-substituted pyrazoles or bulky acid chlorides.
When the amine is sterically blocked (e.g., by a C4-isopropyl group), neutral nucleophilic attack is kinetically impossible. We must convert the neutral amine (
Protocol:
-
Setup: Flame-dry a flask under Argon.
-
Deprotonation: Dissolve 1.0 equiv 3-Amino-1-phenylpyrazole in anhydrous THF. Cool to -78°C.
-
Base Addition: Add 1.1 equiv LiHMDS (1M in THF) dropwise. Stir for 30 min at -78°C.
-
Note: The solution often turns bright yellow/orange due to the delocalized anion.
-
-
Electrophile: Add 1.1 equiv Acid Chloride (or Anhydride) dropwise.
-
Warming: Allow to warm to 0°C over 1 hour. Do not heat immediately.
-
Quench: Add sat. NH4Cl solution.
Figure 2: Kinetic activation pathway converting the amine to a hard nucleophile to bypass steric repulsion.
Module C: Palladium-Catalyzed Arylation (Buchwald-Hartwig)
Best for: Coupling with Aryl Halides.
Heteroaryl amines are notoriously difficult coupling partners due to their ability to bind Pd and poison the catalyst. For 3-amino-1-phenylpyrazole, specifically, the choice of ligand is binary: it works or it doesn't.
Ligand Selection Table:
| Ligand | Success Rate | Context |
| BrettPhos | High | The "Go-To" for primary heteroaryl amines. Excellent for hindered aryl halides. |
| tBuXPhos | Medium | Good alternative if BrettPhos fails, specifically for electron-poor aryl halides. |
| Xantphos | Low | Generally too rigid; often leads to reductive elimination issues with this specific amine. |
| BINAP | Low | Obsolete for this specific sterically/electronically challenged substrate. |
Optimized Protocol:
-
Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4-6 mol%). Pre-mix in dioxane for 5 mins (activates catalyst).
-
Substrates: Add 1.0 equiv Aryl Halide + 1.2 equiv 3-Amino-1-phenylpyrazole.
-
Base: 2.0 equiv K2CO3 (for mild conditions) or NaOtBu (for difficult substrates).
-
Critical: Use anhydrous, finely ground base.
-
-
Conditions: 100°C for 12-18h under Argon.
Frequently Asked Questions (FAQs)
Q: I am seeing significant bis-acylation when using Acid Chlorides. How do I stop this? A: This is common with the Anionic Activation method (Protocol B). The pyrazole amide proton (NH-CO-R) is often more acidic than the starting amine.
-
Fix: Use exactly 1.05 equiv of LiHMDS (do not use excess). Alternatively, switch to the T3P method (Protocol A) , which is strictly mono-selective due to the steric bulk of the T3P-active ester intermediate.
Q: Why is my reaction turning black and stalling during Pd-coupling? A: "Pd-Black" formation indicates catalyst decomposition, likely because the 3-aminopyrazole is coordinating to the Palladium and displacing the ligand.
-
Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to a precatalyst like BrettPhos Pd G4 , which ensures the ligand is already coordinated at the start of the cycle.
Q: Can I use microwave irradiation? A: Yes, specifically for Protocol A (T3P) . Heating to 100°C for 30 mins in a microwave often drives difficult couplings to completion that stall at 60°C thermal heating. However, avoid microwave heating for Protocol B (LiHMDS) as it promotes decomposition.
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Bagal, S. K., et al. (2015). "T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation."[1] Synlett. Link
-
Makara, G. M., et al. (2008). "High-Throughput Synthesis of Substituted Hydrazine Derivatives." Journal of Combinatorial Chemistry. (Validating nucleophilic substitution patterns). Link
Sources
Validation & Comparative
A Comparative Guide to the 13C NMR Spectral Data of 1-Phenyl-3-dimethylaminopyrazole and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool in organic chemistry, offering a detailed map of the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, the chemical shift (δ) of which is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, providing invaluable information for structural assignment and verification. For heterocyclic compounds like pyrazoles, which are prevalent scaffolds in medicinal chemistry, 13C NMR is fundamental for confirming substitution patterns and understanding electronic distributions within the ring system.
Comparative Analysis of 13C NMR Data
To build a comprehensive understanding of the 13C NMR spectrum of 1-phenyl-3-dimethylaminopyrazole, we will first examine the experimentally determined data for its parent amine, 1-phenyl-1H-pyrazol-3-amine, and then predict the shifts for our target compound based on the expected electronic effects of the dimethylamino group.
13C NMR Spectral Data of 1-Phenyl-1H-pyrazol-3-amine
The 13C NMR spectral data for 1-phenyl-1H-pyrazol-3-amine provides a foundational dataset for our analysis. The chemical shifts for this compound, sourced from the PubChem database, are presented in Table 1.[1]
Table 1: 13C NMR Chemical Shifts for 1-Phenyl-1H-pyrazol-3-amine [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3 | 154.2 |
| C-4 | 93.8 |
| C-5 | 132.1 |
| C-1' (ipso) | 140.2 |
| C-2'/C-6' (ortho) | 118.5 |
| C-3'/C-5' (meta) | 129.2 |
| C-4' (para) | 124.7 |
Solvent: Not specified in the database. Chemical shifts can vary slightly with the solvent used.
Predicted 13C NMR Spectral Data for 1-Phenyl-3-dimethylaminopyrazole
The introduction of two methyl groups to the amino function at the C-3 position to form a dimethylamino group is expected to have a noticeable effect on the 13C NMR spectrum. The dimethylamino group is a stronger electron-donating group compared to the primary amino group due to the inductive effect of the methyl groups. This enhanced electron-donating character will influence the chemical shifts of the pyrazole and phenyl ring carbons.
Table 2: Predicted 13C NMR Chemical Shifts for 1-Phenyl-3-dimethylaminopyrazole and Comparison with Analogs
| Carbon Atom | 1-Phenyl-1H-pyrazol-3-amine (ppm) | Predicted 1-Phenyl-3-dimethylaminopyrazole (ppm) | Rationale for Prediction | 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles (Range, ppm)[2] |
| C-3 | 154.2 | ~155-157 | The electron-donating dimethylamino group will likely cause a slight downfield shift at the point of attachment. | C-3 (with aryl/t-butyl): ~150-155 |
| C-4 | 93.8 | ~92-94 | Increased electron density from the dimethylamino group, transmitted through the pyrazole ring, should cause a slight upfield shift. | C-4: ~105-108 |
| C-5 | 132.1 | ~131-133 | Minimal change expected as it is further from the site of substitution. | C-5 (with aryl): ~140-145 |
| C-1' (ipso) | 140.2 | ~139-141 | Minor change expected. | C-1' (ipso): ~139-140 |
| C-2'/C-6' (ortho) | 118.5 | ~118-119 | Minor change expected. | C-2'/C-6' (ortho): ~118-120 |
| C-3'/C-5' (meta) | 129.2 | ~129-130 | Minor change expected. | C-3'/C-5' (meta): ~128-130 |
| C-4' (para) | 124.7 | ~124-125 | Minor change expected. | C-4' (para): ~125-127 |
| N(CH3)2 | - | ~40-45 | Typical range for N-methyl carbons in similar environments. | - |
The comparison with other 1-phenyl-substituted pyrazoles from the literature further supports these predictions, although direct electronic effects from different substituents at C-3 and C-5 will cause variations. For instance, in 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles, the chemical shifts for the pyrazole ring carbons are influenced by the nature of the substituents at both the 3 and 5 positions.[2][3]
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for 1-phenyl-3-dimethylaminopyrazole, a standardized and well-defined experimental protocol is essential. The following methodology is recommended for researchers aiming to characterize this compound or its analogs.
Objective: To acquire a quantitative and high-resolution 13C NMR spectrum of 1-phenyl-3-dimethylaminopyrazole for structural verification and comparative analysis.
Materials and Instrumentation:
-
Sample: 10-20 mg of purified 1-phenyl-3-dimethylaminopyrazole.
-
NMR Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent can influence chemical shifts and should be reported.[4]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
NMR Tubes: Standard 5 mm NMR tubes.
Experimental Workflow:
Figure 1: Standard workflow for acquiring and analyzing 13C NMR data.
Justification of Experimental Choices:
-
Choice of Solvent: CDCl3 is a common choice due to its good solubilizing power for many organic compounds and its relatively simple residual peak. DMSO-d6 is an alternative for less soluble compounds. The choice of solvent is critical as it can influence the chemical shifts through solvent-solute interactions.
-
Proton Decoupling: A standard proton-decoupled 13C experiment is employed to simplify the spectrum by removing 1H-13C coupling, resulting in a single sharp peak for each unique carbon atom.
-
Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2-5 seconds) is important to allow for full relaxation of the carbon nuclei between pulses, ensuring more accurate peak intensities, which can be helpful for distinguishing between quaternary and protonated carbons.
Structural Relationships and Comparative Framework
The structural relationship between 1-phenyl-3-dimethylaminopyrazole and its analogs is key to understanding the nuances of their 13C NMR spectra.
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(dimethylamino)-1-phenylpyrazole for Novel Compound Characterization
Instead of a simple data report, this document provides a predictive and methodological framework. It is designed for researchers, scientists, and drug development professionals to understand the expected fragmentation patterns based on first principles of chemical reactivity within a mass spectrometer. We will compare these predicted patterns to those of a well-characterized, structurally related pharmaceutical compound, Celecoxib, to highlight how subtle structural differences can lead to distinct mass spectral fingerprints.
Part 1: Structural Analysis and Predicted Fragmentation Pathways
The structure of 3-(dimethylamino)-1-phenylpyrazole contains several key features that will dictate its fragmentation behavior: a 1-phenylpyrazole core, a dimethylamino substituent, and the linkages between them. The molecular weight of this compound is 187.25 g/mol . In a typical soft ionization technique like electrospray ionization (ESI), we would expect to observe the protonated molecular ion, [M+H]⁺, at an m/z of 188.26.
Based on established fragmentation rules for similar chemical moieties, we can predict the most probable fragmentation pathways upon collision-induced dissociation (CID).[1]
-
Loss of a Methyl Radical: The dimethylamino group is prone to the homolytic cleavage of a C-N bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in a stable, even-electron fragment ion at m/z 173.24. This is often a primary and highly favorable fragmentation step for N,N-dimethylated compounds.[2][3]
-
Loss of Dimethylamine: Cleavage of the C3-N bond can lead to the expulsion of a neutral dimethylamine molecule (NH(CH₃)₂, 45 Da), yielding a fragment at m/z 143.22.
-
Phenyl Cation Formation: Cleavage of the N1-phenyl bond can generate a phenyl cation (C₆H₅⁺) at m/z 77.10, a common fragment for N-phenyl substituted heterocycles.[1] The corresponding pyrazole radical would be neutral and thus undetected.
-
Ring Cleavage: Pyrazole rings can undergo complex ring-opening and fragmentation pathways, often involving the loss of N₂ (28 Da) or HCN (27 Da).[1] For the [M+H]⁺ ion, this could lead to a variety of lower mass fragments.
A proposed fragmentation pathway is visualized below.
Caption: Predicted major fragmentation pathways for protonated 3-(dimethylamino)-1-phenylpyrazole.
Part 2: Comparative Analysis with Celecoxib
To contextualize the predicted fragmentation, we will compare it with the known fragmentation of Celecoxib.[4] Celecoxib is an anti-inflammatory drug that also features a 1,5-diarylpyrazole core, making it an excellent, albeit more complex, comparator.[4]
Key Structural Differences:
-
Substituents: Celecoxib possesses a trifluoromethyl group and a p-tolyl group on the pyrazole ring, and a benzenesulfonamide group attached to the N1 nitrogen. 3-(dimethylamino)-1-phenylpyrazole has a simple phenyl group at N1 and a dimethylamino group at C3.
-
Ionization: Celecoxib can be analyzed in both positive ([M+H]⁺, m/z 382.08) and negative ([M-H]⁻, m/z 380.07) ion modes, with the sulfonamide group being key to its fragmentation.[5][6]
The table below contrasts the expected primary fragments.
| Feature | 3-(dimethylamino)-1-phenylpyrazole (Predicted) | Celecoxib (Experimental, Positive Mode)[7] | Rationale for Difference |
| Protonated Molecule | m/z 188.26 | m/z 382.08 | Difference in molecular formula and weight. |
| Primary Fragmentation | Loss of •CH₃ (m/z 173.24) | Loss of SO₂ and subsequent rearrangements | The dimethylamino group provides a facile radical loss pathway, which is absent in Celecoxib. Celecoxib's fragmentation is driven by the sulfonamide moiety. |
| Key Low-Mass Ion | Phenyl cation (m/z 77.10) | Fragments related to the tolyl or sulfonamide groups | The N-phenyl bond is a primary cleavage site in the simpler molecule. In Celecoxib, other bonds are more labile. |
| Characteristic Neutral Loss | Dimethylamine (45 Da) | SO₂ (64 Da) | The nature of the substituents dictates the most stable neutral molecules that can be eliminated. |
This comparison underscores a fundamental principle in mass spectrometry: fragmentation is structure-dependent.[8] The presence of the highly labile dimethylamino group in our target compound is predicted to create a simpler, more predictable fragmentation pattern compared to the complex, multi-functional structure of Celecoxib.
Part 3: Experimental Protocol for Empirical Validation
To validate the predicted fragmentation patterns, a robust and systematic experimental approach is required. The following protocol outlines a standard methodology for the analysis of a novel small molecule using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step 1: Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~1 mg of 3-(dimethylamino)-1-phenylpyrazole and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive mode ESI.[9]
-
Internal Standard: If quantitation is required, a stable isotope-labeled internal standard should be used to account for matrix effects and instrument variability.[10]
Step 2: LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system is recommended for accurate mass measurements.[11]
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard choice for small molecule analysis.[12]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan (Full Scan): Acquire data over a mass range of m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 188.26.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 188.26) in the quadrupole and fragment it using a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. This energy ramping is crucial to observe both low-energy and high-energy fragments.
-
Step 3: Data Analysis and Interpretation
-
Confirm Molecular Ion: Verify the presence of the [M+H]⁺ ion in the MS1 spectrum. The measured accurate mass should be within 5 ppm of the theoretical mass (188.1184).[11]
-
Analyze MS2 Spectrum: Identify the major fragment ions in the product ion spectrum.
-
Propose Fragmentation Pathways: Match the observed fragment masses to the predicted losses (e.g., a loss of 15.02 Da corresponds to •CH₃). Use software tools to assist in elemental composition determination of fragments.
-
Mitigate In-Source Fragmentation: Be aware that some fragmentation can occur in the ion source itself, not just the collision cell.[13] This can be controlled by optimizing source parameters like declustering potential or fragmentor voltage.[13]
The overall workflow for this validation process is depicted below.
Caption: Experimental workflow for the empirical validation of fragmentation patterns.
By following this comprehensive guide, researchers can confidently predict, analyze, and confirm the mass spectrometric fragmentation of 3-(dimethylamino)-1-phenylpyrazole and other novel compounds, ensuring data integrity and advancing their research and development objectives.
References
-
Celecoxib (right) and its regio-isomer (left) different fragmentation pathways in negative ESI-MS. ResearchGate. Available at: [Link]
-
a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. Available at: [Link]
-
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. Available at: [Link]
-
Celecoxib | C17H14F3N3O2S. PubChem, National Institutes of Health. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives. PMC, National Institutes of Health. Available at: [Link]
-
Dirikolu, L., et al. CELECOXIB IN THE HORSE: ITS RECOVERY, MASS SPECTROMETRIC IDENTIFICATION, DISPOSITION AND MAJOR URINARY METABOLITES. ResearchGate. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, National Institutes of Health. Available at: [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. ResearchGate. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]
-
Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PMC, National Institutes of Health. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. Scientific Research Publishing. Available at: [Link]
-
LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites. ResearchGate. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
N,N-Dimethylaniline. mzCloud. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
N,N-Dimethylaniline | C8H11N. PubChem, National Institutes of Health. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]
-
1-Phenylpyrazole | C9H8N2. PubChem, National Institutes of Health. Available at: [Link]
-
Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]
- 3. mzCloud – N N Dimethylaniline [mzcloud.org]
- 4. thomastobin.com [thomastobin.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. uab.edu [uab.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
FTIR characteristic peaks of 3-(dimethylamino)-1-phenylpyrazole
Publish Comparison Guide: FTIR Characterization of 3-(dimethylamino)-1-phenylpyrazole
Executive Summary & Strategic Importance
3-(dimethylamino)-1-phenylpyrazole represents a specialized scaffold in medicinal chemistry, often serving as a core pharmacophore in the development of analgesic, anti-inflammatory, and specific kinase inhibitors. Its structural integrity relies on the precise regioselective amination of the pyrazole ring.
For researchers and drug developers, Fourier Transform Infrared (FTIR) spectroscopy is not merely a confirmational tool but a critical "gatekeeper" assay.[1] It distinguishes the target molecule from its primary synthetic precursors (3-aminopyrazoles) and its structural isomers (5-substituted analogues).
This guide provides a technical breakdown of the characteristic IR signatures of 3-(dimethylamino)-1-phenylpyrazole, compares it against key alternatives, and establishes a self-validating protocol for synthesis monitoring.[1]
Theoretical vs. Experimental Spectrum Analysis
The FTIR spectrum of 3-(dimethylamino)-1-phenylpyrazole is a composite of three distinct vibrational domains: the electron-rich pyrazole core , the monosubstituted phenyl ring , and the tertiary dimethylamino substituent .
Table 1: Characteristic FTIR Peak Assignments
| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| Tertiary Amine (N-Me₂) | 2780 – 2820 | ν(C-H) sp³ stretch | Critical Identity Marker. Known as "Bohlmann bands" or N-methyl C-H stretches. Their presence confirms methylation. |
| 1310 – 1360 | ν(C-N) stretch | Strong band indicating the aromatic C-N bond formation. | |
| Pyrazole Ring | 1580 – 1600 | ν(C=N) / ν(C=C) | Characteristic heterocyclic skeletal vibrations. |
| 1000 – 1100 | Ring Breathing | Diagnostic for 1,3-substituted pyrazoles.[1] | |
| Phenyl Ring | 3030 – 3060 | ν(C-H) sp² stretch | Weak, sharp bands above 3000 cm⁻¹.[1] |
| 690 & 750 | δ(C-H) oop | "The 5-Finger Rule": Two strong bands typical of monosubstituted benzene rings. | |
| Absence of Signal | 3200 – 3400 | ν(N-H) | Purity Check. The absence of these peaks confirms complete conversion from the primary amine precursor. |
Expert Insight: The most common error in characterizing this compound is confusing the N-methyl C-H stretch (2780–2820 cm⁻¹) with instrumental background noise. In a high-quality spectrum, these appear as distinct, sharp shoulders on the lower energy side of the main aliphatic C-H absorption.
Comparative Analysis: Target vs. Alternatives
In a synthesis or quality control (QC) setting, the "alternatives" are the chemical species you are trying to avoid or differentiate.
Scenario A: Synthesis Monitoring (Precursor vs. Product)
Alternative: 3-amino-1-phenylpyrazole (Starting Material)
-
The Challenge: Ensuring complete methylation of the primary amine.
-
FTIR Differentiator:
-
Precursor: Shows a distinct doublet between 3300–3500 cm⁻¹ (symmetric and asymmetric N-H stretches) and a scissoring band at ~1620 cm⁻¹.
-
Product: Complete disappearance of the 3300–3500 cm⁻¹ region. Appearance of the N-Me C-H bands at ~2800 cm⁻¹.
-
-
Verdict: If any signal remains above 3200 cm⁻¹, the reaction is incomplete.
Scenario B: Regioisomer Differentiation
Alternative: 5-(dimethylamino)-1-phenylpyrazole (Isomer)
-
The Challenge: Pyrazole synthesis often yields mixtures of 3- and 5-isomers.
-
FTIR Differentiator:
-
Steric Strain: In the 5-isomer , the dimethylamino group is sterically crowded by the adjacent 1-phenyl group. This often shifts the C-N stretch (approx. 1300 cm⁻¹) to a lower frequency due to twisting of the bond, reducing conjugation.
-
Fingerprint Region: The substitution pattern on the pyrazole ring alters the "ring breathing" modes (900–1100 cm⁻¹). While subtle, the 1,3-disubstituted pattern (Target) is distinct from the 1,5-disubstituted pattern (Isomer).
-
-
Verdict: FTIR is a rapid screen, but NMR is the gold standard for confirming regiochemistry here.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data that meets E-E-A-T standards, follow this protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for organic amines to avoid hygroscopic water interference in the N-H region.
-
System Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Record a background spectrum (air) to remove CO₂ and H₂O lines.
-
Sample Loading: Place ~2 mg of solid 3-(dimethylamino)-1-phenylpyrazole on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to improve Signal-to-Noise ratio.
-
Range: 4000 – 600 cm⁻¹
-
-
Validation Check (The "Trust" Step):
Synthesis Monitoring Workflow (Visualization)
The following diagram illustrates the logical flow for using FTIR to validate the synthesis of 3-(dimethylamino)-1-phenylpyrazole from its primary amine precursor.
Caption: Logical decision tree for monitoring the conversion of primary amines to dimethyl-substituted pyrazoles using FTIR spectral markers.
References
-
National Institute of Standards and Technology (NIST). 1-Phenylpyrazole Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Pyrazole, 3-(dimethylamino)-1-phenyl- (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
University of Colorado Boulder. Introduction to IR Spectroscopy: Characteristic Absorptions. Dept of Chemistry & Biochemistry. Available at: [Link][1]
Sources
Definitive Guide: Structural Confirmation of 3-(dimethylamino)-1-phenylpyrazole via X-ray Crystallography
Executive Summary & Strategic Rationale
In the development of pyrazole-based pharmacophores, the precise elucidation of 3-(dimethylamino)-1-phenylpyrazole presents a classic structural challenge. Synthetic routes often yield mixtures of regioisomers (3-amino vs. 5-amino) and tautomers that are difficult to distinguish by solution-state NMR alone due to rapid proton exchange and scalar coupling limitations across quaternary nitrogens.
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method for structural confirmation, superior to NMR and DFT in resolving:
-
Regioisomerism: Unambiguously assigning the dimethylamino group to the C3 position versus the C5 position.
-
Tautomeric State: Confirming the N1-phenyl substitution fixes the bond localization, preventing the N-H tautomerism seen in unsubstituted pyrazoles.
-
Conformational Lock: Determining the precise dihedral angle between the phenyl and pyrazole rings, a critical parameter for protein-ligand docking simulations.
The Scientific Conflict: Why NMR is Insufficient
While high-field NMR (600+ MHz) is the workhorse of organic characterization, it faces specific limitations with N-substituted pyrazoles.
Comparative Performance Matrix
| Feature | SC-XRD (Method of Choice) | Solution NMR ( | DFT (Computational) |
| Regioisomer ID | Absolute. Direct imaging of electron density maps. | Ambiguous. Depends on weak NOE signals; quaternary carbons lack | Predictive. Can suggest stability but cannot prove synthesis outcome. |
| Tautomerism | Frozen. Observes the specific solid-state tautomer and bond lengths (N-N vs N=N). | Averaged. Fast exchange on NMR timescale blurs distinct tautomers. | Theoretical. Calculates energy barriers but ignores solvation effects. |
| 3D Conformation | Precise. Measures exact torsion angles (e.g., | Inferred. J-couplings give estimates (Karplus eq) but fail for planar aromatic rotations. | Idealized. often predicts planar minimums that don't exist in bulk phase. |
The Regioisomer Problem (Visualized)
The core ambiguity lies in the synthesis. Reacting phenylhydrazine with
Figure 1: The synthetic divergence requiring structural proof. NMR often shows similar aromatic splitting patterns for both isomers.
Experimental Protocol: SC-XRD Structure Determination
To replicate the definitive confirmation of 3-(dimethylamino)-1-phenylpyrazole, follow this self-validating protocol.
Phase 1: Crystallization (The Critical Step)
The molecule contains a planar aromatic system (phenyl) and a polar heterocycle (pyrazole).
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane.
-
Procedure: Dissolve 20 mg of the purified solid in minimal DCM. Place in a small vial. Place this vial inside a larger jar containing Pentane (antisolvent). Cap tightly.
-
Target: Single, block-like crystals (
mm) appearing within 24-48 hours.
Phase 2: Data Collection[1]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption for this organic framework. -
Temperature: 100 K . Crucial: Low temperature reduces thermal ellipsoids, allowing precise determination of the dimethylamino nitrogen geometry (planar vs. pyramidal).
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar aromatics stacking via interactions. -
Refinement Strategy:
-
Solve using SHELXT (Intrinsic Phasing).[1]
-
Refine using SHELXL (Least Squares).
-
H-atoms: Constrain aromatic H-atoms (AFIX 43). Allow methyl H-atoms rotational freedom (AFIX 137) to determine the orientation of the dimethylamino group.
-
Data Interpretation & Reporting
When analyzing your crystallographic data, the following parameters confirm the structure.
Representative Crystallographic Data Table
Use this template to benchmark your experimental results.
| Parameter | Representative Value (Expected) | Significance |
| Crystal System | Monoclinic | Typical for pyrazole derivatives. |
| Space Group | Centrosymmetric; indicates no chirality (molecule is achiral). | |
| R-Factor ( | Indicates high-quality agreement between model and data. | |
| Goodness of Fit (GooF) | ~1.05 | Values far from 1.0 indicate weighting scheme errors. |
| Bond Length | ~1.34 Å | Intermediate between single (1.47 Å) and double (1.28 Å), proving conjugation. |
| Torsion Angle | Twist between phenyl and pyrazole rings to relieve steric strain. |
Key Structural Validation Points
-
The Twist Angle: The phenyl ring at N1 is rarely coplanar with the pyrazole ring due to steric repulsion between the ortho-phenyl protons and the pyrazole H5/N2. SC-XRD typically reveals a twist angle of 18-25° .
-
Why this matters: In solution (NMR), this rotation averages out. In a protein binding pocket, this twist is energetically penalized if the pocket requires planarity.
-
-
Dimethylamino Geometry: The geometry around the exocyclic nitrogen (N3) reveals the degree of conjugation.
-
Planar N3 (Sum of angles
): Indicates strong resonance donation into the pyrazole ring. -
Pyramidal N3 (Sum of angles
): Indicates steric hindrance and reduced conjugation.
-
The Logic of Structure Refinement
Understanding how the software moves from "spots" to "structure" ensures you can troubleshoot bad data.
Figure 2: The iterative process of refining the structural model against experimental electron density.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures.[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Alkorta, I., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." Journal of Organic Chemistry, 71(19), 7345–7351. [Link]
-
Foces-Foces, C., et al. (2001).[2] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society, 123(32), 7898–7910. [Link]
Sources
Definitive Guide: Elemental Analysis Standards for 3-(dimethylamino)-1-phenylpyrazole
Executive Summary
In the characterization of nitrogen-rich heterocycles, specifically 3-(dimethylamino)-1-phenylpyrazole (C₁₁H₁₃N₃), the selection of the elemental analysis (EA) calibration standard is not merely a procedural formality—it is the determinant of accuracy.[1] This guide evaluates the performance of the industry-standard Acetanilide against the nitrogen-enriched alternative Sulfanilamide .
For researchers synthesizing pyrazole derivatives, the core challenge lies in the N-N bond cleavage . Pyrazoles possess high thermal stability; insufficient combustion energy leads to refractory nitrogen retention and low-bias results. This guide demonstrates why aligning the standard's physiochemical profile with the analyte is critical for validating the theoretical nitrogen content of 22.44% .
Part 1: Technical Profile & The "Refractory Nitrogen" Challenge
To select the correct standard, one must first understand the analyte. 3-(dimethylamino)-1-phenylpyrazole is a functionalized pyrazole ring.
Analyte Specifications:
-
Formula: C₁₁H₁₃N₃[2]
-
Molecular Weight: 187.24 g/mol
-
Theoretical Composition:
-
Carbon: 70.56%
-
Hydrogen: 7.00%
-
Nitrogen: 22.44%
-
The Combustion Challenge: Unlike simple amines, the nitrogen atoms in the pyrazole ring are part of an aromatic system containing an N-N bond. The bond dissociation energy of N-N in aromatic heterocycles requires aggressive oxidation conditions (flash combustion >950°C) to ensure quantitative conversion to NOₓ and subsequent reduction to N₂.
If the calibration standard is too easily combusted (e.g., simple amides) compared to the analyte, the instrument's oxygen dosing parameters may be underestimated, leading to "low N" errors for the pyrazole.
Part 2: Comparative Analysis of Standards
We compare the two primary candidates for calibrating the CHN Analyzer for this specific application: Acetanilide (The Generalist) vs. Sulfanilamide (The High-N Specialist).
Table 1: Performance Comparison Matrix
| Feature | Standard A: Acetanilide | Standard B: Sulfanilamide | Relevance to Analyte (C₁₁H₁₃N₃) |
| Formula | C₈H₉NO | C₆H₈N₂O₂S | Analyte is C₁₁H₁₃N₃ |
| Nitrogen Content | 10.36% | 16.27% | Analyte is 22.44% . Sulfanilamide is the closer match. |
| Stability | Excellent (Non-hygroscopic) | Good (Slightly hygroscopic over time) | Acetanilide is better for long-term K-factor stability. |
| Combustion Type | Clean, rapid oxidation | Exothermic, S-containing | Sulfanilamide mimics the "harder to burn" heteroatom matrix better. |
| Error Margin | Low (±0.1%) | Moderate (±0.2%) | Acetanilide offers tighter precision for K-factor determination. |
Critical Analysis
-
Acetanilide: While it is the "Gold Standard" for stability, its nitrogen content (10.36%) is less than half that of our target pyrazole (22.44%). Using it requires the detector's linearity to be perfect across a wide dynamic range.
-
Sulfanilamide: With 16.27% Nitrogen, it bridges the gap between the calibrant and the analyte. However, it contains Sulfur. If your CHN analyzer uses a chromatographic column that separates SO₂ and N₂ poorly, this could introduce interference.
Verdict: For 3-(dimethylamino)-1-phenylpyrazole, Acetanilide is recommended for daily K-factor calibration due to its superior stability, but Sulfanilamide must be used as a Check Standard (QA/QC) to verify the instrument's linearity for higher nitrogen loads.
Part 3: Visualizing the Combustion Pathway
The following diagram illustrates the critical pathway from the solid pyrazole sample to the detected gas, highlighting where the choice of standard impacts the data.
Figure 1: The Elemental Analysis workflow. The Calibration Standard establishes the K-Factor used to convert the TCD signal into %Nitrogen.
Part 4: Step-by-Step Experimental Protocol
To achieve publication-quality data (±0.4% tolerance), follow this self-validating protocol.
Instrument Preparation
-
Purge: Run 3 "blank" cycles (empty tin capsules) to remove atmospheric nitrogen from the trap.
-
Conditioning: Run 2 "bypass" samples of Acetanilide to condition the reduction copper and water trap.
Calibration (The "Bracketing" Technique)
Do not rely on a single point. Use the Bracketing Method to ensure the high-N analyte falls within the calibrated range.
-
Low Point: Acetanilide (~1.5 mg). N ≈ 0.15 mg absolute.
-
High Point: Sulfanilamide (~2.5 mg). N ≈ 0.40 mg absolute.
-
Curve Fit: Ensure
.
Sample Preparation (The Analyte)[3][4][5]
-
Drying: 3-(dimethylamino)-1-phenylpyrazole may adsorb surface moisture. Dry at 40°C under vacuum for 2 hours prior to weighing.
-
Weighing: Weigh 1.5 mg to 2.0 mg into a tin capsule.
-
Why? Keeping the mass low prevents incomplete combustion of the aromatic ring (soot formation).
-
-
Additives: If low nitrogen results persist, add 10 mg of Vanadium Pentoxide (V₂O₅) to the capsule. This acts as an oxygen donor to crack the pyrazole ring.
Data Validation Logic
Use this logic flow to interpret your results.
Figure 2: Decision matrix for validating elemental analysis results against theoretical values.
Part 5: References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 203739: 5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole.[3] Retrieved from [Link][3]
-
Royal Society of Chemistry. (2023). Author Guidelines for Elemental Analysis Data Reporting. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Pyrazole, 3-(dimethylamino)-1-phenyl-
Executive Safety Assessment & Risk Profile
Core Directive: In the absence of compound-specific toxicological data for 3-(dimethylamino)-1-phenylpyrazole (CAS: Not widely listed, structure-based ID), you must apply the Precautionary Principle . We utilize "Read-Across" toxicology based on its structural components: the 1-phenylpyrazole core (known irritant) and the N,N-dimethylamino substituent (enhances lipophilicity and dermal absorption).
Operational Hazard Classification (Derived):
-
Primary Hazard: Acute Toxicity (Dermal/Oral) & Severe Irritant.
-
Mechanism: The dimethylamino group functions as an electron-donating group, potentially increasing the reactivity of the pyrazole ring. Structurally similar N,N-dimethylanilines are known for rapid transdermal uptake.
-
Critical Risk: Sensitization and systemic toxicity via skin absorption.
Personal Protective Equipment (PPE) Strategy
Do not rely on generic "safety gear." Your PPE selection must be dynamic, adapting to the physical state of the compound (Solid vs. Solution).
A. Dermal Protection (The First Line of Defense)
Rationale: Pyrazole derivatives can penetrate standard nitrile gloves rapidly when dissolved in organic solvents.
| Parameter | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) |
| Glove Material | Nitrile (Accelerator-free) | Laminate (Silver Shield) or Double Nitrile |
| Thickness | Minimum 5 mil (0.12 mm) | Inner: 4 mil | Outer: 8 mil (0.20 mm total) |
| Breakthrough Time | > 480 mins (Solid state) | < 15 mins (If dissolved in DCM/THF) |
| Donning Protocol | Standard cuff overlap. | Tape cuffs to lab coat if volume > 100mL. |
| Disposal | Single-use immediately after task.[1] | Change outer glove immediately upon splash. |
Expert Insight: If using Dichloromethane (DCM) as a solvent, standard nitrile degrades in <2 minutes. You must use a Silver Shield laminate underglove or a specific PVA overglove.
B. Respiratory & Ocular Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of fine dust generation during weighing or aerosolization during pipetting.
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Spill/Outside Hood): Half-face respirator with P100/OV (Organic Vapor + Particulate) cartridges.
-
C. Body Protection
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.
-
Apron: Chemical-resistant rubber apron required when handling volumes > 500 mL.
Operational Protocols: Step-by-Step
Workflow 1: Safe Weighing & Solubilization
Objective: Prevent inhalation of amorphous dust and mitigate static discharge.
-
Preparation:
-
Place an anti-static gun or ionizer inside the fume hood (Pyrazoles are static-prone).
-
Line the work surface with an absorbent, plastic-backed mat.
-
-
Weighing:
-
Do not remove the stock bottle from the fume hood.
-
Tare the vial inside the hood. Transfer solid using a disposable antistatic spatula.
-
-
Solubilization:
-
Add solvent slowly.
-
Caution: N-substituted pyrazoles can be exothermic upon protonation. If using an acidic solvent (e.g., Acetic Acid), cool the receiving vessel in an ice bath first.
-
Workflow 2: Emergency Spill Response
Decision Logic: Isolate vs. Neutralize.
Figure 1: Decision matrix for immediate spill response. Note the specific instruction to wet the solid spill to prevent aerosolization.
Waste Disposal & Deactivation
Cradle-to-Grave Management: Unlike general organic waste, nitrogen-containing heterocycles require specific segregation to prevent the formation of shock-sensitive salts (if inadvertently mixed with strong oxidizers or perchlorates).
| Waste Stream | Classification | Disposal Method |
| Mother Liquor | High-Nitrogen Organic | Incineration (Halogen-free). Do NOT mix with nitric acid waste.[2] |
| Solid Residue | Cytotoxic/Toxic Solid | Double-bagged in 6-mil polyethylene. Label "Toxic Solid." |
| Contaminated PPE | Hazardous Debris | Segregated solid waste bin. Do not place in regular trash. |
| Aquatic Toxicity | Marine Pollutant | Zero Discharge: Under no circumstances should this enter the sewer system. |
Deactivation (Glassware): Rinse glassware with 10% Hydrochloric Acid (HCl) followed by acetone. The acid protonates the dimethylamino group and the pyrazole ring, making the compound water-soluble for easier cleaning, though the rinsate must still be collected as hazardous waste.
References & Authority
-
PubChem. (2025).[3] 1-Phenylpyrazole - Safety and Hazards. National Library of Medicine. [Link]
-
Context: Used as the primary scaffold for "Read-Across" toxicity assessment.
-
-
-
Context: Validates the "Irritant" and "Acute Tox" classification for substituted phenylpyrazoles.
-
-
University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. [Link]
-
Context: Protocols for disposing of organic nitrogen compounds and preventing sewer discharge.
-
-
PubChem. (2025).[3][4] Pyrazole, 3-(dimethylamino)-1-phenyl- (Compound Summary). [Link]
-
Context: Confirmation of chemical identity and lack of specific experimental toxicity data, necessitating the precautionary approach.
-
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
